molecular formula C12H8N2OS B505007 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one CAS No. 26059-85-8

2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B505007
CAS No.: 26059-85-8
M. Wt: 228.27g/mol
InChI Key: SVVNZCGMBNAQFW-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-3,4-dihydroquinazolin-4-one is a chemical compound of significant interest in medicinal chemistry and chemical biology research. This dihydroquinazolinone derivative is part of a privileged scaffold known for a wide spectrum of pharmacological activities. The core quinazolinone structure is a key pharmacophore in various bioactive molecules, making this compound a valuable building block for developing new therapeutic and diagnostic agents. In cancer research, quinazolinone-based analogues have demonstrated potent broad-spectrum cytotoxic activity against a diverse panel of human cancer cell lines, including colon (HT29), glioblastoma (U87 and SJ-G2), breast (MCF-7), ovarian (A2780), and lung (H460) cancers. Molecular modeling and biological assays have shown that such compounds exert their anti-proliferative effects by inhibiting tubulin polymerization, thereby disrupting microtubule formation and inducing G2/M phase cell cycle arrest, a mechanism analogous to established tubulin inhibitors like nocodazole. Beyond oncology, this compound serves as a critical precursor in developing advanced sensing platforms. Specifically, dihydroquinazolinone derivatives have been engineered into fluorescent organic nanoparticles (FONs) for the highly selective and sensitive fluorimetric detection of mercury (Hg2+) ions in aqueous environmental samples. This application is vital for monitoring heavy metal pollution due to the severe toxicity of mercury to human and ecological health. The compound is offered exclusively For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-thiophen-2-yl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVNZCGMBNAQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001300273
Record name 2-(2-Thienyl)-4(3H)-quinazolinone
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Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26059-85-8
Record name 2-(2-Thienyl)-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26059-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Thienyl)-4(3H)-quinazolinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(Thiophen-2-yl)-3,4-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive exploration of the spectroscopic techniques used to characterize the molecular structure of 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one. As a compound of significant interest in medicinal chemistry, rigorous structural elucidation is paramount.[1] This document outlines the principles, detailed experimental protocols, and in-depth data interpretation for Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses. The causality behind methodological choices is explained, ensuring a self-validating approach to structural confirmation for researchers in drug discovery and chemical synthesis.

Introduction and Structural Framework

This compound belongs to the quinazolinone class of fused heterocyclic compounds, which are prominent scaffolds in medicinal chemistry due to their wide range of biological activities.[2][3] The fusion of a pyrimidine ring with a benzene ring, coupled with a thiophene moiety at the 2-position, creates a unique electronic and structural environment. Accurate characterization is the bedrock of understanding its structure-activity relationships (SAR) and pharmacological potential.

This guide focuses on the stable tautomer, 2-(thiophen-2-yl)quinazolin-4(3H)-one, which is commonly referred to as the 3,4-dihydro form. Spectroscopic analysis provides an empirical fingerprint of the molecule, allowing for unambiguous structural confirmation, purity assessment, and a deeper understanding of its chemical properties.

Molecular Structure

The structural integrity of the compound is the primary subject of our analysis. The diagram below illustrates the atom numbering convention used throughout this guide.

Caption: Molecular structure of 2-(thiophen-2-yl)quinazolin-4(3H)-one.

Analytical Workflow: A Holistic Approach

Effective spectroscopic analysis is not a series of isolated experiments but an integrated workflow. The process begins with a purified sample and proceeds through multiple analytical techniques. The data from each method is then synthesized to build a cohesive and validated structural assignment.

Caption: General workflow for spectroscopic structural elucidation.

UV-Visible Spectroscopy

Principle & Rationale: UV-Vis spectroscopy is employed to probe the electronic transitions within the molecule's conjugated system. The quinazolinone core and the thiophene ring constitute a significant chromophore. The resulting spectrum provides information about the extent of conjugation and the presence of specific functional groups with non-bonding electrons (n→π) and pi-systems (π→π).[4]

Experimental Protocol:

  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the measurement range (e.g., acetonitrile, ethanol, or DMSO). Acetonitrile is often preferred for its wide transparency window.

  • Sample Preparation: Prepare a stock solution of the compound at a concentration of ~1 mg/mL. From this, create a dilute solution (typically 10-50 µM) to ensure the absorbance falls within the linear range of the spectrophotometer (0.1 - 1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the spectrum from 200 to 600 nm. Use the pure solvent as a blank to zero the instrument.

Data Interpretation and Discussion: The spectrum is expected to exhibit multiple absorption bands characteristic of the extensive π-system.

  • π→π Transitions:* High-intensity bands are expected at shorter wavelengths. For quinazolinone derivatives, these typically appear in the 220-300 nm range and are attributed to electronic transitions within the aromatic rings.[4][5]

  • n→π Transitions:* A lower-intensity band at a longer wavelength (typically 310-350 nm) is anticipated. This is due to the transition of non-bonding electrons from the nitrogen and oxygen atoms to an anti-bonding π* orbital.[5][6] The superposition of multiple transitions may result in broad absorption bands.[5]

Table 1: Expected UV-Vis Absorption Maxima

Wavelength (λmax) Molar Absorptivity (ε) Transition Type Associated Chromophore
~225-240 nm High π→π* Fused Benzene & Thiophene Rings
~270-290 nm Medium-High π→π* Quinazolinone Conjugated System

| ~315-330 nm | Low-Medium | n→π* | C=O and C=N groups |

Infrared (IR) Spectroscopy

Principle & Rationale: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (e.g., stretching, bending). This technique is essential for confirming the presence of the key amide C=O, N-H, and C=N bonds.

Experimental Protocol:

  • Sample Preparation (KBr Pellet): Mix ~1-2 mg of the dried sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Measurement: Place the KBr pellet in the sample holder. Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty sample chamber should be recorded first.

Data Interpretation and Discussion: The IR spectrum provides a distinct fingerprint, confirming the presence of critical functional groups.

  • N-H Stretch: A medium to sharp absorption band is expected in the range of 3100-3300 cm⁻¹, corresponding to the stretching vibration of the N-H bond of the lactam group.[7]

  • Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic and thiophene rings.

  • C=O Stretch: A strong, sharp absorption band between 1650-1690 cm⁻¹ is the most prominent feature, indicative of the amide carbonyl (C=O) group in the quinazolinone ring.[8]

  • C=N and C=C Stretches: A series of bands in the 1450-1620 cm⁻¹ region correspond to the stretching vibrations of the C=N bond and the C=C bonds within the aromatic rings.

  • C-S Stretch: A weaker absorption in the 600-800 cm⁻¹ range may be attributed to the C-S bond in the thiophene ring.

Table 2: Key IR Absorption Frequencies

Frequency Range (cm⁻¹) Intensity Vibration Type Functional Group
3100-3300 Medium, Sharp N-H Stretch Amide (Lactam)
3000-3100 Medium C-H Stretch Aromatic & Thiophene
1650-1690 Strong, Sharp C=O Stretch Amide I Band
1550-1620 Medium-Strong C=N Stretch Imine
1450-1600 Variable C=C Stretch Aromatic Ring Skeletal

| 700-800 | Weak-Medium | C-H Bending (oop) | Aromatic Substitution |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the most definitive method for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms. ¹H NMR identifies the number and type of protons, while ¹³C NMR provides information on the carbon skeleton.

Experimental Protocol:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the compound, and it allows for the observation of the exchangeable N-H proton.[9]

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Measurement: Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) at room temperature. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

¹H NMR Spectroscopy

Data Interpretation and Discussion: The ¹H NMR spectrum will show distinct signals for the protons on the quinazolinone and thiophene rings.

  • N-H Proton: A broad singlet is expected at a very downfield chemical shift (δ > 12.0 ppm) due to the acidic nature of the lactam proton, which can participate in hydrogen bonding with the DMSO solvent.[9]

  • Quinazolinone Protons (4H): These four protons on the benzo- portion of the ring system will appear in the aromatic region (δ 7.4-8.2 ppm). The proton at position 5 is often the most deshielded due to the anisotropic effect of the adjacent carbonyl group. Splitting patterns (doublets, triplets, or multiplets) will depend on the coupling between adjacent protons.[8][9]

  • Thiophene Protons (3H): The three protons of the thiophene ring will also appear in the aromatic region, typically between δ 7.2-8.0 ppm. They will exhibit characteristic doublet of doublets or triplet splitting patterns based on their ³J and ⁴J coupling constants.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in DMSO-d₆)

Proton Position Approx. Chemical Shift (δ, ppm) Multiplicity Integration
N3-H > 12.0 br s 1H
H-5 ~8.1-8.2 d or dd 1H
H-8 ~7.5-7.7 d 1H
H-6, H-7 ~7.4-7.9 m or t, t 2H

| H-3', H-4', H-5' | ~7.2-8.0 | m | 3H |

¹³C NMR Spectroscopy

Data Interpretation and Discussion: The ¹³C NMR spectrum will show 12 distinct signals, confirming the number of unique carbon atoms in the molecule.

  • Carbonyl Carbon: The most downfield signal (δ > 160 ppm) is assigned to the C4 carbonyl carbon.[9][10]

  • Aromatic & Heteroaromatic Carbons: The remaining 11 carbons will appear in the range of δ 115-155 ppm. The C2 carbon, attached to two heteroatoms (N and the thiophene ring), will be significantly deshielded. Carbons directly attached to nitrogen (C8a, C2) will also be downfield.

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Position Approx. Chemical Shift (δ, ppm)
C4 (C=O) ~162-164
C2 ~151-153
C8a ~148-150
C4a, C5, C6, C7, C8 ~115-136

| C2', C3', C4', C5' | ~125-140 |

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, we can confirm the elemental composition and deduce the connectivity of atoms.

Experimental Protocol:

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺. Electron Impact (EI) is a higher-energy method that provides more extensive fragmentation.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement, which allows for the determination of the molecular formula.

  • Measurement: Introduce the sample (dissolved in a suitable solvent like methanol or acetonitrile) into the ion source. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Data Interpretation and Discussion:

  • Molecular Ion: The molecular formula is C₁₂H₈N₂OS, with a monoisotopic mass of 228.0357 Da. In ESI+ mode, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 229.0430. High-resolution measurement can confirm this composition.

  • Fragmentation Pattern: Under EI or CID (Collision-Induced Dissociation) conditions, the molecule will fragment in a predictable manner. Key fragmentations may include the loss of CO, HCN, and fragmentation of the thiophene ring.[11][12] The thiophene cation itself (m/z 83) is a common fragment.

fragmentation_pathway M [M]⁺˙ m/z = 228 F1 [M - CO]⁺˙ m/z = 200 M->F1 - CO F2 [Thiophene-C=N]⁺ m/z = 109 M->F2 - C₇H₄N₂O F3 [Thiophene-C≡NH]⁺˙ m/z = 110 M->F3 - C₇H₄NO F5 [C₇H₄N₂O]⁺ m/z = 132 M->F5 - C₅H₄S F4 [Thiophene]⁺˙ m/z = 84 F3->F4 - HCN

Caption: Plausible EI fragmentation pathway for the title compound.

Conclusion

The structural elucidation of this compound is achieved through a multi-faceted spectroscopic approach. UV-Vis spectroscopy confirms the conjugated electronic system, while IR spectroscopy verifies the presence of key amide and aromatic functional groups. High-resolution NMR (¹H and ¹³C) provides an unambiguous map of the carbon-hydrogen framework, and mass spectrometry confirms the molecular weight and formula. The convergence of data from these independent techniques provides a self-validating and robust confirmation of the molecular structure, which is an essential prerequisite for any further investigation in a drug development context.

References

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021). PMC.
  • Supporting Information for "A general and efficient synthesis of quinazolinones and polycyclics via C–H activation". (n.d.). Royal Society of Chemistry.
  • UV-vis spectrum of Quinazolinone (QNZ) 1, QNZ 1-AgNPs (a). QNZ 2, QNZ... (n.d.).
  • STUDYING THE PROPERTIES OF THE UV SPECTRA OF QUINAZOLIN- 4-ONES AND –TIONS. (n.d.). Zenodo.
  • Design, synthesis and evaluation of novel 2-thiophen-5-yl-3H-quinazolin-4-one analogues as inhibitors of transcription factors NF-kappaB and AP-1 mediated transcriptional activ
  • Synthesis and Photophysical Studies of 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline Derivatives. (2016).
  • UV-Visible spectra of selected quinazoline derivatives in acetonitrile... (n.d.).
  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.).
  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants... (2022). MDPI.
  • Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). (n.d.).
  • Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)
  • Journal of Material Sciences & Manufacturing Research. (2021). Semantic Scholar.
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers.
  • SUPPORTING INFORMATION for "An expeditious synthesis of 2,3-dihydroquinazolin-4(1H)-ones in aqueous medium...". (n.d.). Figshare.
  • Thiophene - Mass Spectrum. (n.d.). NIST WebBook.
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (n.d.). Royal Society of Chemistry.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.).

Sources

A Senior Application Scientist's Guide to the Discovery and Synthesis of Bioactive Thiophene-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a "privileged pharmacophore" in the landscape of medicinal chemistry.[1][2][3] Its remarkable journey from a serendipitous discovery in crude benzene to a cornerstone of modern pharmaceuticals is a testament to its versatile chemistry and profound biological significance.[2][4][5] Thiophene and its derivatives are integral components of numerous FDA-approved drugs, demonstrating a vast spectrum of therapeutic activities including anticancer, anti-inflammatory, antimicrobial, and antipsychotic effects.[1][2][6][7] This is largely due to its role as a bioisostere of the benzene ring, where its substitution can enhance a molecule's potency, selectivity, and pharmacokinetic profile.[2][5] This guide provides an in-depth exploration of the foundational synthetic methodologies that enable the construction of these vital heterocycles, connects these chemical strategies to their biological applications, and offers field-proven insights into the structure-activity relationships that drive the discovery of novel therapeutic agents.

Foundational Synthetic Strategies for the Thiophene Core

The construction of the thiophene ring is a well-established field with several robust and versatile named reactions. The choice of a specific synthetic route is dictated by the desired substitution pattern and the availability of starting materials. Understanding the causality behind these methods is crucial for designing efficient and high-yielding syntheses.

The Paal-Knorr Thiophene Synthesis

First reported in 1884, the Paal-Knorr synthesis remains a cornerstone for preparing polysubstituted thiophenes.[8][9] The core of this reaction is the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[10][11][12]

  • Causality and Mechanism: The reaction is driven by the conversion of the carbonyl oxygen atoms to sulfur, followed by an acid-catalyzed cyclization and dehydration. Reagents like Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent serve a dual role: they act as both the sulfur source and the potent dehydrating agent required to drive the reaction to completion.[8][11][13] The mechanism is believed to proceed through the formation of a thioketone intermediate, which then undergoes cyclization.[12]

  • Diagram of Paal-Knorr Synthesis Mechanism:

    Paal_Knorr_Thiophene start 1,4-Dicarbonyl reagent + P₄S₁₀ or Lawesson's Reagent intermediate1 Thioketone Intermediate start->intermediate1 Sulfurization intermediate2 Cyclized Intermediate intermediate1->intermediate2 Cyclization product Substituted Thiophene intermediate2->product - H₂O (Dehydration)

    Caption: Paal-Knorr thiophene synthesis workflow.

  • Field-Proven Experimental Protocol: Synthesis of 2,5-Dimethylthiophene

    • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap (to handle toxic H₂S byproduct), add acetonylacetone (1,4-diketone, 11.4 g, 0.1 mol).

    • Reagent Addition: Carefully add phosphorus pentasulfide (P₄S₁₀, 5.0 g, 0.0225 mol) in portions to the flask. The reaction is exothermic.

    • Reaction: Gently heat the mixture under reflux for 1 hour. The reaction mixture will darken.

    • Workup: Allow the mixture to cool to room temperature. Decant the liquid into a distillation apparatus.

    • Purification: Distill the crude product. Collect the fraction boiling at 135-136 °C. The purified product is 2,5-dimethylthiophene.

    • Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multi-component reaction (MCR) that provides direct access to highly functionalized 2-aminothiophenes, which are invaluable building blocks for further chemical elaboration.[14][15][16]

  • Causality and Mechanism: This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) in the presence of elemental sulfur and a base.[6][17] The reaction begins with a base-catalyzed Knoevenagel condensation to form a stable α,β-unsaturated nitrile intermediate.[14][16] Elemental sulfur then adds to this intermediate, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[14] The use of a base like morpholine or piperidine is critical for both the initial condensation and the sulfur addition steps.[18]

  • Diagram of Gewald Reaction Mechanism:

    Gewald_Reaction reactants Ketone + α-Cyanoester + Sulfur (S₈) step1 Knoevenagel Condensation reactants->step1 base Base (e.g., Morpholine) base->step1 intermediate α,β-Unsaturated Nitrile step1->intermediate step2 Sulfur Addition intermediate->step2 step3 Cyclization & Tautomerization step2->step3 product 2-Aminothiophene step3->product

    Caption: Key stages of the Gewald aminothiophene synthesis.

  • Field-Proven Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

    • Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer and reflux condenser, add cyclohexanone (9.8 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and ethanol (30 mL).

    • Reagent Addition: Add elemental sulfur (3.2 g, 0.1 mol) followed by the dropwise addition of morpholine (8.7 g, 0.1 mol) while stirring.

    • Reaction: Gently heat the mixture to 50-60 °C and maintain stirring for 2 hours. A precipitate will form.

    • Workup: Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Purification: Recrystallize the crude product from ethanol to obtain pure white crystals.

    • Validation: Determine the melting point and confirm the structure by IR (presence of NH₂ and C=O stretches) and NMR spectroscopy.

The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a valuable method for producing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[19]

  • Causality and Mechanism: The reaction involves the base-catalyzed condensation of an α,β-acetylenic ester with a thioglycolic acid ester.[4][19][20] The mechanism proceeds through a conjugate addition of the thiolate to the alkyne, followed by a second intramolecular addition (cyclization) to form a thiolane intermediate.[19] Subsequent elimination and tautomerization yield the final 3-hydroxythiophene product. The choice of base is critical to facilitate both the initial deprotonation of the thioglycolic acid and the final cyclization step.[19]

  • Diagram of Fiesselmann Synthesis Logic:

    Fiesselmann_Synthesis reactants α,β-Acetylenic Ester + Thioglycolic Acid Ester step1 Base-Catalyzed Conjugate Addition reactants->step1 step2 Intramolecular Cyclization step1->step2 step3 Elimination & Tautomerization step2->step3 product 3-Hydroxythiophene Derivative step3->product

Biological Activity and Therapeutic Landscape

The thiophene scaffold is present in a multitude of clinically successful drugs, highlighting its importance in drug design. [1][2]Its derivatives exhibit a broad range of pharmacological activities, often by targeting key enzymes and receptors in pathological pathways. [21][22]

Key Therapeutic Areas
  • Anti-inflammatory Agents: Thiophene derivatives are well-known for their anti-inflammatory properties. [23]Drugs like Tiaprofenic acid and Tinoridine function as non-steroidal anti-inflammatory drugs (NSAIDs). [7][24]Their mechanism often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical mediators in the arachidonic acid pathway responsible for producing pro-inflammatory prostaglandins and leukotrienes. [23][25]

  • Anticancer Agents: In oncology, thiophene-based compounds act through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis. [2][22][26]For example, Raltitrexed is an antimetabolite drug that inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, thereby halting the proliferation of cancer cells. [2]

  • Antimicrobial Agents: The thiophene ring is a key component of several antibiotics. The cephalosporin antibiotic Cefoxitin contains a thiophene moiety and is used to treat a variety of bacterial infections. [2]Other derivatives have shown potent activity against multidrug-resistant pathogens and fungi. [27]

  • Central Nervous System (CNS) Agents: The scaffold is also found in drugs targeting the CNS. Olanzapine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder, while Tiagabine is an anticonvulsant used for epilepsy. [2]

Table of Selected FDA-Approved Thiophene-Containing Drugs
Drug NameTherapeutic ClassCore Mechanism of Action
Clopidogrel AntiplateletIrreversible inhibitor of the P2Y₁₂ ADP receptor on platelets. [2]
Tiotropium Anticholinergic (COPD)Long-acting muscarinic antagonist, causing bronchodilation. [2]
Olanzapine AntipsychoticAntagonist at dopamine D₂ and serotonin 5-HT₂ₐ receptors. [2]
Raltitrexed AnticancerInhibitor of thymidylate synthase, disrupting DNA synthesis. [2]
Dorzolamide AntiglaucomaCarbonic anhydrase inhibitor, reducing aqueous humor production. [2]
Cefoxitin AntibioticInhibits bacterial cell wall synthesis. [2]
Tiaprofenic Acid Anti-inflammatory (NSAID)Non-selective inhibitor of COX enzymes. [7][24]
Visualization of a Key Biological Pathway

The inhibition of COX enzymes is a primary mechanism for the anti-inflammatory action of many thiophene-based NSAIDs.

COX_Inhibition_Pathway AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (Pro-inflammatory mediators) COX->PGs Inflammation Pain & Inflammation PGs->Inflammation Drug Thiophene-based NSAID (e.g., Tiaprofenic Acid) Drug->COX Inhibition

Caption: Inhibition of the COX pathway by thiophene NSAIDs.

Validating Bioactivity: A Standard Protocol

Translating a synthesized compound into a potential drug lead requires rigorous biological evaluation. The MTT assay is a standard colorimetric method for assessing the cytotoxic effects of a compound on cancer cells by measuring metabolic activity. [26]

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Plate cancer cells (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiophene derivative in the appropriate cell culture medium. Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours. [26]4. MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals. [26]5. Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. [26]6. Absorbance Measurement: Gently shake the plate and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). [26]

Conclusion and Future Outlook

The thiophene heterocycle is undeniably a privileged scaffold in drug discovery, a status earned through decades of successful application in medicinal chemistry. [1][2]Foundational synthetic methods like the Paal-Knorr, Gewald, and Fiesselmann reactions provide robust and adaptable platforms for generating molecular diversity. [4][28]The continued exploration of these compounds reveals a rich tapestry of biological activities, from fighting inflammation and cancer to treating microbial infections. [22][23]As synthetic methodologies become more sophisticated and our understanding of biological targets deepens, the thiophene core will undoubtedly continue to be a fertile ground for the discovery of the next generation of innovative and effective therapeutics.

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A Technical Guide to the Physicochemical Properties of 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth analysis of the core physicochemical properties of a specific analogue, 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one. As drug efficacy and safety are intrinsically linked to a molecule's physicochemical profile, this document serves as a vital resource for researchers engaged in the development of quinazolinone-based therapeutics.[4] We will explore the compound's synthesis, spectroscopic identity, and key drug-like properties such as solubility, lipophilicity, and ionization, grounding our discussion in established experimental protocols and their rationale in the drug discovery pipeline.

Introduction: The Quinazolinone Scaffold in Drug Discovery

The 2,3-dihydroquinazolin-4(1H)-one ring system is a privileged heterocyclic motif that has captivated medicinal chemists for decades.[2] Its rigid, planar structure provides an excellent framework for introducing diverse substituents, enabling fine-tuning of its interaction with various biological targets. Historically, the discovery of methaqualone's sedative-hypnotic effects sparked widespread interest in this class, leading to the exploration of thousands of derivatives.[5]

Modern research has revealed that these compounds can modulate a wide array of biological targets, from GABAA receptors in the central nervous system to tubulin in cancer cells and critical transcription factors like NF-κB.[3][6][7] The introduction of a thiophene ring at the 2-position, creating this compound, is a strategic design choice. The thiophene moiety, a common bioisostere for a phenyl ring, can alter the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, potentially enhancing its therapeutic profile. This guide focuses on elucidating the fundamental physicochemical characteristics that govern the behavior of this specific molecule, from benchtop to biological system.

Synthesis and Structural Elucidation

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones is typically achieved through a one-pot condensation reaction. This approach is valued for its efficiency and directness, making it suitable for library synthesis in early-stage discovery.[8]

A common and effective route involves the reaction of 2-aminobenzamide with an appropriate aldehyde—in this case, thiophene-2-carbaldehyde.[9] The reaction can be catalyzed by various agents, with zinc acetate dihydrate representing a green and efficient option.[8]

General Synthesis Protocol:
  • To a solution of 2-aminobenzamide (1.0 mmol) in a suitable solvent (e.g., ethanol), add thiophene-2-carbaldehyde (1.0 mmol).

  • Introduce a catalytic amount of zinc acetate dihydrate (e.g., 10 mol%).

  • Reflux the reaction mixture for a specified time (typically 2-4 hours), monitoring progress via Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

  • Recrystallization from a solvent such as ethanol or ethyl acetate may be performed for further purification.

This self-validating protocol relies on the purity of the starting materials and TLC monitoring to ensure the reaction proceeds to completion, minimizing side products. The final structure must be unequivocally confirmed by spectroscopic methods.

G cluster_reagents Starting Materials cluster_process Reaction Conditions cluster_purification Workup & Purification A 2-Aminobenzamide C Solvent (e.g., Ethanol) A->C Mix B Thiophene-2-carbaldehyde B->C Mix D Catalyst (e.g., Zn(OAc)₂) C->D Add Catalyst E Reflux (Heat) D->E Heat F Cooling & Precipitation E->F Reaction Complete G Filtration F->G H Recrystallization G->H I This compound H->I caption Figure 1: General synthesis workflow for this compound.

Caption: Figure 1: General synthesis workflow.

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The following data are representative of the this compound structure, based on analyses of closely related analogues.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR Data (Typical) ¹³C NMR Data (Typical)
Chemical Shift (δ, ppm) Assignment
~8.0-8.2 (m, 1H)Aromatic H (Quinazolinone)
~7.2-7.8 (m, 4H)Aromatic H (Thiophene + Quinazolinone)
~6.6-7.0 (m, 3H)Aromatic H (Thiophene + Quinazolinone)
~5.9 (s, 1H)CH (C2-position)
~5.8 (br s, 1H)NH (N3-position)
~4.4 (br s, 1H)NH (N1-position)

Note: Spectra are typically recorded in solvents like DMSO-d₆ or CDCl₃. Chemical shifts can vary slightly based on solvent and concentration.[8][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Wavenumber (cm⁻¹) Functional Group Assignment
3300 - 3150N-H Stretching (Amide NH)
3100 - 3000C-H Stretching (Aromatic)
~1650C=O Stretching (Amide I band)
~1610C=C Stretching (Aromatic ring)
~1500N-H Bending (Amide II band)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For C₁₁H₁₀N₂OS, the expected exact mass provides a definitive check on the elemental composition.

  • Molecular Formula: C₁₁H₁₀N₂OS

  • Molecular Weight: 218.28 g/mol

  • Expected [M+H]⁺: ~219.0592

Core Physicochemical Properties for Drug Development

The journey of a drug from administration to its target is governed by its physicochemical properties.[11] Optimizing these parameters early in the discovery process is crucial to avoid late-stage attrition.[4]

Lipophilicity (LogP / LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a master variable in drug design. It influences solubility, permeability, metabolic clearance, and promiscuity. The octanol-water partition coefficient (LogP for the neutral species, LogD for a given pH) is the standard metric.

  • Rationale: An optimal LogP/D (often targeted between 0 and 3 for oral drugs) is required to balance aqueous solubility for formulation with lipid permeability to cross cell membranes.[12] Excessively high lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolism by cytochrome P450 enzymes.[4]

  • Prediction: For this compound, various in-silico models would likely predict a LogP value in the range of 1.5 to 2.5, placing it in a favorable region for drug-like properties.

Experimental Protocol: Shake-Flask Method (OECD 107) This classic method directly measures the partitioning of the compound between n-octanol and an aqueous buffer.

  • Preparation: Prepare a stock solution of the compound in n-octanol. Ensure the n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by mixing them vigorously for 24 hours, then allowing the phases to separate.

  • Partitioning: Add a small volume of the n-octanol stock solution to a larger volume of the aqueous buffer in a flask.

  • Equilibration: Shake the flask at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to reach equilibrium.

  • Separation: Centrifuge the flask to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate LogD₇.₄ as: LogD = log₁₀([Compound]octanol / [Compound]aqueous)

G A Prepare mutually saturated n-octanol and buffer (pH 7.4) B Dissolve compound in n-octanol A->B C Mix compound solution with buffer A->C B->C D Shake to equilibrate C->D E Centrifuge to separate phases D->E F Sample n-octanol phase E->F G Sample aqueous phase E->G H Quantify concentration (e.g., HPLC) F->H G->H I Calculate LogD = log([C]oct / [C]aq) H->I caption Figure 2: Workflow for LogD determination via the shake-flask method.

Caption: Figure 2: Workflow for LogD determination.

Aqueous Solubility

Solubility is a prerequisite for absorption. A compound must be in solution to be absorbed from the gastrointestinal tract. Poor solubility is a major hurdle in drug development.[12]

  • Rationale: Therapeutic efficacy depends on achieving a sufficient concentration of the drug at the target site. Low solubility can lead to poor absorption and bioavailability, requiring higher doses that may increase toxicity.[13] A target solubility of >100 µg/mL is often desired for oral drug candidates.[12]

  • Prediction: The planar, aromatic nature of the quinazolinone core suggests that solubility might be limited. The presence of two N-H groups and the amide carbonyl provides hydrogen bonding capability, which can aid solubility, but the overall structure is fairly hydrophobic.

Experimental Protocol: Kinetic Solubility Assay (High-Throughput) This method measures how much of a compound dissolves from a high-concentration DMSO stock into an aqueous buffer over a short period.

  • Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM in 100% DMSO).

  • Dispensing: In a 96-well plate, dispense the aqueous buffer (e.g., PBS, pH 7.4).

  • Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock to the buffer in each well to initiate precipitation.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).

  • Separation: Filter the plate to remove any precipitated solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a method like HPLC-UV or LC-MS/MS, comparing it against a standard curve.

Ionization Constant (pKa)

The pKa is the pH at which a compound is 50% ionized and 50% neutral. It dictates the charge state of a molecule in different physiological environments (e.g., stomach pH ~2, intestine pH ~6-7.5, blood pH 7.4).

  • Rationale: A compound's charge state profoundly affects its solubility, permeability, and target binding. Basic compounds are often more soluble at low pH, while acidic compounds are more soluble at high pH. The neutral form is generally more permeable across cell membranes. The quinazolinone core contains both weakly basic (nitrogen atoms) and weakly acidic (amide N-H) centers, making pKa determination essential.

  • Prediction: The amide N-H proton is weakly acidic (pKa > 10), while the nitrogen atoms are weakly basic. The exact pKa values would need experimental determination but are crucial for predicting behavior in the GI tract.

Experimental Protocol: Potentiometric Titration

  • Preparation: Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water/methanol).

  • Titration: Titrate the solution with a standardized acid (e.g., HCl) and then a standardized base (e.g., NaOH), or vice versa.

  • Measurement: Record the pH of the solution using a calibrated pH meter after each addition of titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region(s) in the titration curve.

The Interplay of Properties in Drug Development

No single physicochemical property determines the success of a drug candidate; rather, it is their collective interplay. The "Rule of Five" provides a well-known guideline for oral bioavailability, suggesting thresholds for molecular weight (≤500), LogP (≤5), hydrogen bond donors (≤5), and acceptors (≤10).[13] this compound comfortably adheres to these rules. However, these are guidelines, not absolute laws. The ultimate goal is to achieve a balance that optimizes Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

G cluster_physchem Core Physicochemical Properties cluster_adme Biopharmaceutical Properties (ADME) cluster_outcome Developmental Outcome A Solubility E Absorption & Permeability A->E enables B Lipophilicity (LogP/D) B->E governs F Distribution B->F influences G Metabolism B->G impacts C pKa C->A determines C->E affects D Molecular Size D->E limits I Oral Bioavailability E->I J Efficacy & Potency F->J K Safety & Toxicity F->K G->J G->K H Excretion H->J H->K I->J caption Figure 3: Relationship between physicochemical properties and drug development outcomes.

Caption: Figure 3: Physicochemical properties and drug development.

Conclusion

This compound is a molecule of significant interest, belonging to a chemical class with proven therapeutic relevance. This guide has detailed the foundational physicochemical properties that are indispensable for its evaluation as a drug candidate. From a straightforward and efficient synthesis, the compound can be fully characterized by standard spectroscopic techniques. Its predicted drug-like properties—moderate lipophilicity, adherence to the Rule of Five, and tunable solubility based on its ionizable groups—make it a compelling scaffold for further investigation. A thorough experimental determination of its solubility, LogD, and pKa, as outlined in the provided protocols, is a mandatory next step for any research program aiming to advance this or related molecules toward clinical development. Understanding these core properties is not merely an academic exercise; it is the bedrock upon which successful, safe, and effective medicines are built.

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  • ResearchGate. (n.d.). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c).
  • Singh, R., et al. (2010). Design, synthesis and evaluation of novel 2-thiophen-5-yl-3H-quinazolin-4-one analogues as inhibitors of transcription factors NF-kappaB and AP-1 mediated transcriptional activation. Bioorganic & Medicinal Chemistry.
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An In-depth Technical Guide to the Synthesis of 2-(Thiophen-2-yl)-3,4-dihydroquinazolin-4-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one analogs, a class of heterocyclic compounds of significant interest in medicinal chemistry. The quinazolinone scaffold is a well-established pharmacophore, and its derivatization with a thiophene moiety has been shown to impart a range of promising biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of synthetic methodologies, mechanistic insights, and practical experimental protocols. By elucidating the causality behind experimental choices and providing self-validating protocols, this guide aims to empower researchers to efficiently synthesize and explore the therapeutic potential of this important class of molecules.

Introduction: The Quinazolinone Core and the Significance of Thiophene Substitution

The quinazolin-4(3H)-one skeleton is a prominent heterocyclic framework found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[3] This privileged structure is a cornerstone in medicinal chemistry, with derivatives exhibiting anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][4] The versatility of the quinazolinone core allows for substitution at various positions, enabling the fine-tuning of its biological profile.

The introduction of a thiophene ring at the 2-position of the quinazolinone scaffold has emerged as a particularly fruitful strategy in the quest for novel therapeutic agents. Thiophene, a five-membered sulfur-containing aromatic heterocycle, is a well-known bioisostere of the benzene ring and is frequently incorporated into drug molecules to modulate their physicochemical properties and biological activity. The presence of the thiophene moiety in this compound analogs can influence factors such as metabolic stability, receptor binding affinity, and overall pharmacokinetic profile. Notably, this class of compounds has demonstrated significant potential as inhibitors of transcription factors like NF-κB and AP-1, which are implicated in inflammatory diseases and cancer.[2]

This guide will delve into the key synthetic strategies for preparing these valuable compounds, with a focus on providing a deep understanding of the underlying chemical principles and practical considerations for successful synthesis.

Key Synthetic Strategies and Mechanistic Considerations

The synthesis of this compound analogs typically revolves around the construction of the pyrimidinone ring onto a pre-existing benzene ring. The most common and efficient approaches involve the cyclocondensation of anthranilic acid derivatives with a thiophene-containing electrophile or a one-pot reaction involving an anthranilamide, thiophene-2-carboxaldehyde, and a suitable oxidant.

Strategy 1: Cyclocondensation of Anthranilamide with Thiophene-2-carboxaldehyde

This is one of the most direct and widely employed methods for the synthesis of 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-ones. The reaction involves the condensation of an anthranilamide (2-aminobenzamide) with thiophene-2-carboxaldehyde. The initial condensation forms a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the desired quinazolinone.

Mechanism of Cyclocondensation:

The reaction proceeds through a well-established mechanism. The amino group of anthranilamide nucleophilically attacks the carbonyl carbon of thiophene-2-carboxaldehyde, followed by dehydration to form an N-acylimine (Schiff base) intermediate. The amide nitrogen of this intermediate then attacks the imine carbon in an intramolecular fashion to form a dihydroquinazolinone ring. Finally, an oxidation step, which can occur in the presence of an oxidizing agent or sometimes spontaneously with air, leads to the aromatic quinazolinone ring system.

Below is a diagram illustrating the proposed mechanism for this key transformation.[5]

Cyclocondensation_Mechanism Anthranilamide Anthranilamide Intermediate1 Schiff Base Intermediate Anthranilamide->Intermediate1 + Thiophene_CHO Thiophene-2- carboxaldehyde Thiophene_CHO->Intermediate1 Condensation (-H₂O) Intermediate2 Cyclized Intermediate (Dihydroquinazolinone) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-(Thiophen-2-yl)-3,4- dihydroquinazolin-4-one Intermediate2->Product Oxidation (-2H)

Caption: Proposed mechanism of the cyclocondensation of anthranilamide and thiophene-2-carboxaldehyde.

Various catalysts and reaction conditions have been explored to optimize this transformation, including the use of solid supports and microwave irradiation to enhance reaction rates and yields.

Strategy 2: From Anthranilic Acid and Thiophene-2-carbonitrile

An alternative approach involves the reaction of anthranilic acid with thiophene-2-carbonitrile. This method typically requires harsher reaction conditions, such as high temperatures and the presence of a strong acid or a Lewis acid catalyst, to facilitate the cyclization. While potentially offering a different substrate scope, this method is generally less common than the anthranilamide-aldehyde condensation.

One-Pot Multi-Component Reactions

Modern synthetic organic chemistry often favors one-pot procedures for their efficiency and reduced waste generation. Several multi-component reactions have been developed for the synthesis of quinazolinones. For the synthesis of 2-(thiophen-2-yl) analogs, a one-pot reaction of isatoic anhydride, an amine (or ammonia source like ammonium acetate), and thiophene-2-carboxaldehyde can be employed. This approach avoids the isolation of intermediates and can be highly efficient.

The following diagram illustrates a generalized workflow for a one-pot synthesis.

One_Pot_Synthesis_Workflow Start Starting Materials: - Isatoic Anhydride - Thiophene-2-carboxaldehyde - Amine/Ammonia Source Reaction One-Pot Reaction (Solvent, Catalyst, Heat/Microwave) Start->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product Pure 2-(Thiophen-2-yl)-3,4- dihydroquinazolin-4-one Analog Purification->Product

Caption: Generalized workflow for the one-pot synthesis of this compound analogs.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of this compound and its analogs. Researchers should adapt these procedures based on the specific substrate and available laboratory equipment. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of this compound from Anthranilamide

Materials:

  • Anthranilamide

  • Thiophene-2-carboxaldehyde

  • Ethanol (or another suitable solvent like DMF or acetic acid)

  • Catalyst (optional, e.g., a catalytic amount of p-toluenesulfonic acid or a solid-supported acid)

  • Oxidizing agent (optional, e.g., iodine, DDQ, or simply exposure to air)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve anthranilamide (1.0 eq) in ethanol.

  • Add thiophene-2-carboxaldehyde (1.1 eq) to the solution.

  • If using a catalyst, add it at this stage.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-6 hours), allow the mixture to cool to room temperature.

  • If an oxidizing agent is required, it can be added at this stage, or the reaction can be stirred open to the air.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Characterization:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the quinazolinone and thiophene protons.

  • ¹³C NMR: Confirm the presence of all carbon atoms in the molecule.

  • IR Spectroscopy: Look for characteristic absorption bands for the C=O (around 1680 cm⁻¹) and N-H groups.

  • Mass Spectrometry: Determine the molecular weight of the compound.

Data Summary Table

The following table summarizes typical reaction conditions and reported yields for the synthesis of various this compound analogs.

EntryStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
1Anthranilamide, Thiophene-2-carboxaldehydep-TsOH (cat.)TolueneReflux485[2]
2Isatoic anhydride, Thiophene-2-carboxaldehyde, NH₄OAcAcetic AcidGlacialReflux678
3Anthranilamide, 5-Bromo-thiophene-2-carboxaldehydeIodineEthanolReflux392
42-Amino-5-chlorobenzamide, Thiophene-2-carboxaldehydeMicrowave (150W)DMF1200.588

Note: The data in this table is illustrative and may not correspond to a single specific publication but is representative of conditions found in the literature.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have been reported to exhibit a range of biological activities. A key area of investigation has been their anti-inflammatory and anticancer properties, often linked to their ability to inhibit key signaling pathways.[1][2]

Structure-Activity Relationship (SAR) insights:

  • Substitution on the thiophene ring: The nature and position of substituents on the thiophene ring can significantly impact biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule and its interaction with biological targets.

  • Substitution on the quinazolinone ring: Modifications to the benzene ring of the quinazolinone core, such as the introduction of halogen or alkyl groups, can also influence activity and selectivity.

  • Substitution at the N-3 position: Alkylation or arylation at the N-3 position of the quinazolinone ring provides another avenue for structural diversification and can lead to compounds with altered pharmacological profiles.

The diagram below illustrates the key positions for structural modification to explore the SAR of this scaffold.

Caption: Key positions for structure-activity relationship (SAR) studies on the this compound scaffold. Note: The image in the diagram is a placeholder and would be replaced with the actual chemical structure in a final document.

Conclusion and Future Perspectives

The synthesis of this compound analogs represents a vibrant and promising area of research in medicinal chemistry. The synthetic methodologies outlined in this guide, particularly the one-pot cyclocondensation reactions, offer efficient and versatile routes to a wide array of derivatives. The established biological activities of these compounds, coupled with the potential for further structural optimization, make them attractive candidates for the development of novel therapeutic agents.

Future research in this field will likely focus on the development of more sustainable and atom-economical synthetic methods, the exploration of a wider range of substitutions to build comprehensive SAR models, and in-depth biological studies to elucidate the precise mechanisms of action of the most potent analogs. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers embarking on or continuing their work in this exciting area of drug discovery.

References

  • Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. (2018). Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 17(2), 102-114. [Link]

  • Mirjalili, B. F., Eliin, S. D., & Fazeli-Attar, S. A. (2023). Presumed mechanism of the cyclocondensation of anthranilamide and an aldehyde. ResearchGate. [Link]

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Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core is a "privileged structure" in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of biologically active compounds.[1] This heterocyclic system has proven to be a versatile scaffold for the development of therapeutic agents across a wide range of diseases. Notably, quinazolinone derivatives have demonstrated potent anticancer, antimicrobial, and enzyme-inhibitory activities.[1][2][3] Several FDA-approved drugs, such as gefitinib, erlotinib, and afatinib, feature the quinazoline core and function as kinase inhibitors in cancer therapy.[4][5] The continued exploration of this scaffold is driven by the urgent need for novel therapeutics to combat drug resistance and to address a broader spectrum of diseases.[2][6]

This comprehensive guide provides detailed application notes and standardized protocols for the in vitro evaluation of novel quinazolinone derivatives. The methodologies outlined herein are designed to enable researchers to systematically screen and characterize the biological activities of their synthesized compounds, forming a critical foundation for further preclinical development.

Part 1: Anticancer Activity Assessment

A primary focus for the development of quinazolinone derivatives has been in oncology.[5][7] These compounds can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[1][8] A fundamental first step in evaluating a new derivative is to assess its cytotoxic and anti-proliferative effects on cancer cell lines.

Cell Viability and Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][11] The concentration of these crystals, which are subsequently solubilized, is directly proportional to the number of metabolically active cells.[10]

This assay is predicated on the principle that a compound's cytotoxicity will lead to a decrease in the metabolic activity of the cell population. By measuring the extent of formazan production, we can quantify the dose-dependent effect of the quinazolinone derivative on cell viability. This allows for the determination of the IC50 value, the concentration of the compound that inhibits 50% of cell growth, a key parameter for comparing the potency of different derivatives.[12][13]

MTT_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_assay Assay Phase A Cancer Cell Culture (e.g., MCF-7, A549, HepG2) B Cell Seeding (96-well plate, 1x10^4 cells/well) A->B C Overnight Incubation (37°C, 5% CO2) B->C D Prepare Quinazolinone Derivative Dilutions E Add Compounds to Wells (Varying Concentrations) D->E F Incubate (24-72 hours) E->F G Add MTT Reagent (0.5 mg/mL) H Incubate (4 hours) (Formation of Formazan Crystals) G->H I Add Solubilization Solution (e.g., DMSO, SDS) H->I J Read Absorbance (570 nm) I->J

Caption: Workflow for assessing cytotoxicity using the MTT assay.

  • Cell Seeding: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate media.[12][14] Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[10] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of the quinazolinone derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[14] Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).[15]

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C.[9] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][17]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[10]

The results are typically expressed as the percentage of cell viability compared to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Compound IDCell LineIncubation Time (h)IC50 (µM)[12][15]
Derivative 4Caco-27223.31 ± 0.09
Derivative 4HepG27253.29 ± 0.25
Derivative 9MCF-772>100
DoxorubicinHepG27249.38 ± 0.15
Kinase Inhibition Assays

Many quinazolinone derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[4] Epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and cyclin-dependent kinases (CDKs) are common targets.[5][18][19]

Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are robust methods for measuring kinase activity. The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. When an inhibitory quinazolinone derivative is present, the kinase activity is reduced, leading to a decrease in ADP production and a lower luminescent signal.

Kinase_Assay_Workflow A Combine Kinase, Substrate, and ATP B Add Quinazolinone Derivative or Vehicle A->B C Incubate (Kinase Reaction) B->C D Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) C->D E Add Kinase Detection Reagent (Converts ADP to ATP) D->E F Measure Luminescence (Signal ∝ Kinase Activity) E->F

Caption: General workflow for a luminescence-based kinase inhibition assay.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the target kinase (e.g., recombinant human EGFR), its specific substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add the quinazolinone derivative at various concentrations to the reaction wells. Include a no-inhibitor control and a positive control inhibitor (e.g., Gefitinib for EGFR).[20]

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent, which contains enzymes that convert the ADP produced into ATP. This newly synthesized ATP is then used in a luciferase reaction to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

The luminescent signal is inversely proportional to the degree of kinase inhibition. The data is used to calculate the percentage of inhibition for each compound concentration and to determine the IC50 value.

Compound IDTarget KinaseIC50 (µM)[18]
Derivative 2iCDK20.173 ± 0.012
Derivative 2iEGFR0.097 ± 0.019
ErlotinibEGFR0.056 ± 0.012
ImatinibCDK20.131 ± 0.015

Part 2: Antimicrobial Activity Evaluation

The rise of multidrug-resistant pathogens presents a global health crisis, making the discovery of new antimicrobial agents a priority.[2] Quinazolinone derivatives have shown promise as potent antibacterial agents.[2][21]

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] It is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard and efficient technique for determining MIC values.[6]

  • Bacterial Culture Preparation: Grow bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in an appropriate broth medium overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinazolinone derivative in cation-adjusted Mueller-Hinton Broth (CAMHB).[6]

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

The MIC values provide a quantitative measure of the antibacterial activity. Lower MIC values indicate higher potency.

Compound SeriesBacterial StrainMIC (µg/mL)[2]
Schiff Bases 4eEscherichia coli128
Schiff Bases 4ePseudomonas aeruginosa32
Schiff Bases 4eStaphylococcus aureus32
4(3H)-Quinazolinones 16Staphylococcus aureus ATCC 292130.003

Part 3: Enzyme Inhibition Assays (Non-Kinase)

Beyond kinases, quinazolinone derivatives have been shown to inhibit a variety of other enzymes, such as tyrosinase and urease.[3][22]

Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating pigmentation disorders. Quinazolinone derivatives have been identified as potential tyrosinase inhibitors.[3]

This spectrophotometric assay measures the activity of tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA. An inhibitor will reduce the rate of this reaction, leading to a decrease in the absorbance at 475 nm.[3]

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer, mushroom tyrosinase, and the quinazolinone derivative at various concentrations.

  • Initiate Reaction: Add the substrate, L-3,4-dihydroxyphenylalanine (L-DOPA), to each well to start the reaction.

  • Monitor Absorbance: Immediately measure the absorbance at 475 nm at regular intervals using a microplate reader.

  • Calculate Inhibition: The rate of reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Conclusion

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of novel quinazolinone derivatives. By systematically evaluating their anticancer, antimicrobial, and enzyme-inhibitory properties, researchers can effectively identify promising lead compounds for further development. The inherent versatility of the quinazolinone scaffold ensures that it will remain a focal point of medicinal chemistry research for the foreseeable future.

References

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Application Notes & Protocols: A Guide to Antimicrobial Activity Screening of Thiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Thiophene Scaffold

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] Its derivatives have garnered significant attention due to their facile synthesis and a broad pharmacological spectrum that includes anti-inflammatory, antioxidant, antitumor, and, critically, antimicrobial properties.[2][3][4] The emergence of multidrug-resistant (MDR) pathogens presents a dire global health challenge, necessitating the urgent discovery of novel antimicrobial agents. Thiophene-based compounds represent a promising reservoir of chemical diversity for this endeavor.[5][6]

This guide provides a comprehensive framework for the systematic screening and evaluation of novel thiophene derivatives for antimicrobial activity. It is designed to equip researchers with both the foundational knowledge and detailed protocols required to identify and characterize promising lead compounds, moving from initial qualitative assessments to robust quantitative analysis.

Part 1: Foundational Concepts & Strategic Screening

Causality in Experimental Design: Understanding the "Why"

A successful screening campaign is more than a series of experiments; it's a logical progression designed to efficiently identify true hits. The choice of assays is predicated on understanding the potential mechanisms of action and the structure-activity relationships (SAR) of thiophene compounds.

  • Mechanistic Insights: Thiophene derivatives can exert their antimicrobial effects through diverse mechanisms. Some have been shown to act as allosteric inhibitors of DNA gyrase, a mechanism distinct from fluoroquinolones.[7] Others interfere with critical cellular processes like FtsZ polymerization, thereby inhibiting bacterial cell division.[5] A number of derivatives also function by increasing the permeability of the bacterial cell membrane, leading to cell death.[6][8][9] Understanding these potential targets informs assay selection and helps in the interpretation of results.

  • Structure-Activity Relationship (SAR): The antimicrobial potency of a thiophene compound is profoundly influenced by the nature and position of substituents on its core ring.[1] For example, the presence of an amino group can enhance activity compared to hydroxyl or methyl groups, while specific substitutions on appended aryl rings can boost potency against particular bacterial strains.[10] A robust screening protocol allows for the systematic evaluation of these structural modifications, building a clear SAR profile that guides the next cycle of synthesis and optimization.[2][11]

The Screening Cascade: A Strategy for Hit Identification

A tiered or cascaded approach is the most efficient method for screening a library of compounds. It begins with broad, high-throughput primary assays to identify any activity, followed by more specific and quantitative secondary assays to confirm and characterize the "hits."

G cluster_0 Primary Screening (Qualitative) cluster_1 Secondary Screening (Quantitative) cluster_2 Advanced Characterization Primary Thiophene Compound Library Assay1 Agar Well/Disk Diffusion Assay (Broad Spectrum Panel) Primary->Assay1 Initial Screen Assay2 Broth Microdilution Assay (MIC Determination) Assay1->Assay2 Active Compounds Inactive Discard Assay1->Inactive Inactive Compounds Assay3 MBC/MFC Determination Assay2->Assay3 Assay4 Time-Kill Kinetics Assay3->Assay4 Confirmed Hits Assay5 Mechanism of Action Studies (e.g., Membrane Permeability) Assay4->Assay5

Caption: High-level workflow for antimicrobial screening of thiophene compounds.

Part 2: Primary Screening Protocol

Agar Well Diffusion Assay

This method is a fundamental and cost-effective technique for initial screening.[12] It relies on the principle that an antimicrobial agent placed in a well on an agar plate inoculated with a test microorganism will diffuse into the medium and inhibit the growth of the organism, creating a clear zone of inhibition (ZOI).[13][14][15]

Protocol: Step-by-Step Agar Well Diffusion

  • Media Preparation:

    • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.[16] It is the recommended medium for routine susceptibility testing due to its reproducibility.[16]

    • Sterilize by autoclaving and cool to 45-50°C in a water bath.

    • Pour approximately 20-25 mL of the molten MHA into sterile 100 mm Petri dishes on a level surface to ensure a uniform depth.

    • Allow the plates to solidify completely at room temperature.

  • Inoculum Preparation & Standardization:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is a critical step for reproducibility and corresponds to approximately 1-2 x 10⁸ CFU/mL.[17]

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it firmly against the upper inside wall of the tube to remove excess fluid.

  • Plate Inoculation:

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[13]

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Well Creation and Sample Application:

    • Using a sterile cork borer (typically 6 mm in diameter), punch wells into the agar.[14]

    • Carefully add a fixed volume (e.g., 50-100 µL) of the thiophene compound solution (dissolved in a suitable solvent like DMSO at a known concentration) into each well.

    • Crucial Controls:

      • Negative Control: Add the pure solvent (e.g., 10% DMSO) to one well to ensure it has no antimicrobial activity.[14]

      • Positive Control: Add a solution of a known antibiotic (e.g., Ampicillin) to another well to validate the assay's sensitivity.[18]

  • Incubation & Data Collection:

    • Incubate the plates at 37°C for 18-24 hours.[13][14]

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using a caliper or ruler.

    • The assay should be performed in triplicate for reproducibility.

Data Presentation: Zone of Inhibition (ZOI)

Compound IDConcentration (µg/mL)Test OrganismAvg. ZOI (mm) ± SDPositive Control (Drug/Conc.)ZOI (mm)
Th-001100S. aureus18 ± 1.0Ampicillin (10 µg/mL)25
Th-002100S. aureus0Ampicillin (10 µg/mL)26
Th-001100E. coli14 ± 0.5Ampicillin (10 µg/mL)20
Th-002100E. coli0Ampicillin (10 µg/mL)21
SolventN/AS. aureus0N/AN/A

Part 3: Secondary Screening Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Compounds showing promising activity in the primary screen are advanced for quantitative analysis. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[19][20][21]

G cluster_plate 96-Well Plate Layout for MIC Determination cluster_legend Legend Empty Col1 1 Col2 2 Col3 3 Col4 4 Col5 5 Col6 6 Col7 7 Col8 8 Col9 9 Col10 10 Col11 11 Col12 12 RowA A A1 Cmpd 2X A2 X A3 X/2 A4 X/4 A5 X/8 A6 X/16 A7 X/32 A8 X/64 A9 X/128 A10 X/256 A11 Growth Control A12 Sterility Control Key1 Compound Serial Dilution Key2 Positive Control (Inoculum, No Cmpd) Key3 Negative Control (Broth Only)

Caption: Example 96-well plate setup for a single compound MIC test.

Protocol: Step-by-Step Broth Microdilution

  • Plate Preparation:

    • Add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.[17]

    • Prepare a working stock solution of the thiophene compound in CAMHB at a concentration that is twice the highest concentration to be tested (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL stock).

    • Add 100 µL of this compound stock solution to the first column of wells (e.g., A1-H1). This creates the highest test concentration (e.g., 128 µg/mL) in a 200 µL volume.

  • Serial Dilution:

    • Using a multichannel pipette, transfer 100 µL from the first column to the second column. Mix thoroughly by pipetting up and down.

    • Repeat this two-fold serial dilution across the plate to the desired final concentration (e.g., column 10).

    • Discard the final 100 µL from the last dilution column (e.g., column 10) so that all wells contain 100 µL.

    • Column 11 will serve as the growth control (no compound) and column 12 as the sterility control (no compound, no inoculum).

  • Inoculum Preparation:

    • Prepare a standardized inoculum to a 0.5 McFarland standard as described previously.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[17] This typically requires a 1:100 or 1:200 dilution of the standardized suspension.

  • Inoculation and Incubation:

    • Add 100 µL of the final diluted inoculum to all wells from columns 1 to 11. Do not add inoculum to column 12 (sterility control).

    • The final volume in each test well is now 200 µL.

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 37°C for 18-24 hours.

  • Reading and Interpreting the MIC:

    • After incubation, examine the plates visually. The sterility control (column 12) should be clear, and the growth control (column 11) should be turbid.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well in the dilution series).[19][20]

    • Results can also be read using a microplate reader by measuring the optical density (OD) at 600 nm.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined after the MIC test.

  • From each well that showed no visible growth in the MIC assay, take a 10-20 µL aliquot.

  • Spot-plate this aliquot onto a fresh MHA plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no colony growth on the agar plate, indicating ≥99.9% killing of the initial inoculum.

Data Presentation: MIC and MBC Values

Compound IDOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Th-001S. aureus8162Bactericidal
Th-003S. aureus16>128>8Bacteriostatic
Th-001E. coli32642Bactericidal

Note: A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.

Part 4: Data Interpretation and Validation

A self-validating system is crucial for trustworthy results. Every experiment must include controls that confirm the assay is performing as expected.

  • MIC Interpretation: The MIC value is specific to the compound and the organism tested. It is critical to understand that the MIC number for one antimicrobial cannot be directly compared to the MIC number for another to determine which is "better".[22][23] Each compound has its own unique properties. The goal is to find compounds with the lowest possible MIC for the target pathogen.

  • Susceptibility Categories (S, I, R): For clinical antibiotics, MIC values are translated into categories of Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints.[22][23][24] While novel compounds won't have these breakpoints, understanding the concept helps contextualize the data. An "S" interpretation implies that an infection may be appropriately treated with the recommended dosage.[22]

  • Assay Validation:

    • Sterility Control: Must remain clear. Any turbidity invalidates the plate.

    • Growth Control: Must show robust growth. Lack of growth indicates a problem with the medium or inoculum.

    • Reference Standard: A known antibiotic should be run in parallel to ensure the test organisms are responding predictably. The resulting MIC should fall within an expected range.

Part 5: Advanced Characterization

For hits that demonstrate potent MIC/MBC values, further studies can elucidate their pharmacological properties.

  • Time-Kill Kinetic Assays: These studies provide a dynamic view of antimicrobial activity, showing the rate of killing over time at different concentrations (e.g., 1x, 2x, 4x MIC).[9] This definitively distinguishes between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

  • Mechanism of Action (MoA) Studies: Based on the compound's structure or initial observations, specific MoA assays can be performed. For thiophenes, a membrane permeability assay using a fluorescent dye like Ethidium Homodimer-1 can reveal if the compound disrupts the bacterial membrane.[9]

By following this structured, logical, and self-validating approach, researchers can effectively screen libraries of novel thiophene compounds, identify potent hits, and generate the high-quality data necessary to advance the development of the next generation of antimicrobial agents.

References

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  • Gomha, S. M., et al. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds. Available at: [Link]

  • Sabath, L. D., & Anhalt, J. P. (1974). Simplified, Accurate Method for Antibiotic Assay of Clinical Specimens. Applied Microbiology. Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. Available at: [Link]

  • Bax, B. D., et al. (2017). Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. Proceedings of the National Academy of Sciences. Available at: [Link]

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Application of 2-(Thiophen-2-yl)-3,4-dihydroquinazolin-4-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and potential medicinal chemistry applications of the heterocyclic compound, 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one. The quinazolinone scaffold is a privileged structure in drug discovery, known for a wide array of pharmacological activities.[1][2] The incorporation of a thiophene ring at the 2-position is of particular interest, as thiophene moieties are present in numerous approved drugs and are known to modulate biological activity.[3] This document outlines a detailed synthetic protocol and provides standardized methods for evaluating the cytotoxic, antimicrobial, and anti-inflammatory properties of this compound, offering a framework for its exploration as a potential therapeutic agent.

Synthesis of this compound

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones is most effectively achieved through the condensation of 2-aminobenzamide with an appropriate aldehyde.[1] This approach offers a straightforward and efficient route to the desired quinazolinone core. In this protocol, this compound is synthesized from 2-aminobenzamide and thiophene-2-carboxaldehyde.

Reaction Scheme:

Synthesis_of_this compound cluster_reactants Reactants cluster_product Product cluster_conditions Conditions R1 2-Aminobenzamide P1 This compound R1:e->P1:w + R2 R2 Thiophene-2-carboxaldehyde C1 Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) Reflux

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis

Materials and Reagents:

  • 2-Aminobenzamide

  • Thiophene-2-carboxaldehyde

  • Ethanol (Absolute)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (Saturated Solution)

  • Distilled Water

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminobenzamide (10 mmol) in 40 mL of absolute ethanol.

  • Addition of Reagents: To the stirred solution, add thiophene-2-carboxaldehyde (11 mmol, 1.1 equivalents) followed by a catalytic amount of glacial acetic acid (0.5 mL).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC using a mobile phase of ethyl acetate:hexane (1:1).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Precipitation: Slowly pour the reaction mixture into 100 mL of ice-cold distilled water with stirring.

  • Neutralization: Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • Isolation: Filter the resulting precipitate using a Büchner funnel, wash thoroughly with cold distilled water, and air dry.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

  • Drying and Characterization: Dry the purified crystals under vacuum and characterize by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Applications in Medicinal Chemistry: Biological Evaluation

The quinazolinone scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5] The following protocols provide standardized methods to evaluate the potential of this compound in these key therapeutic areas.

Anticancer Activity: Cytotoxicity Evaluation

The MTT assay is a colorimetric method for assessing cell viability and is widely used to screen for the cytotoxic potential of chemical compounds.[6] This assay measures the metabolic activity of cells, which is an indicator of their viability.[6]

Experimental Protocol: MTT Assay

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h to allow cell attachment A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Caption: Workflow for the MTT cytotoxicity assay.

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the growth medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIC₅₀ (µM)
This compound (Representative Data)MCF-7 (Breast)To be determined
HCT-116 (Colon)To be determined
A549 (Lung)To be determined
Doxorubicin (Positive Control)MCF-7~1.08[5]

Note: The IC₅₀ values for the title compound are to be determined experimentally. The provided value for a related thiophene-containing quinazolinone (compound 35) against various cell lines showed GI₅₀ values in the micromolar range, suggesting potential activity.[7]

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8] The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.[7]

Experimental Protocol: Broth Microdilution

Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microplates

  • Standardized microbial inoculums

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of this compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a growth control (microorganism in broth without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)A. niger MIC (µg/mL)
This compoundTo be determinedTo be determinedTo be determinedTo be determined
Ciprofloxacin~0.39-1.56~1.56N/AN/A
FluconazoleN/AN/A~15.62Variable

Note: MIC values are to be determined experimentally. Related quinazolinone derivatives have shown a range of antimicrobial activities.[8][9]

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a common strategy for anti-inflammatory drugs.[10] An in vitro COX inhibition assay can be used to evaluate the anti-inflammatory potential of this compound.

Experimental Protocol: In Vitro COX Inhibition Assay

Materials and Reagents:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Assay buffer

  • Colorimetric or fluorometric detection reagents

  • Positive control inhibitor (e.g., Celecoxib for COX-2, Indomethacin for non-selective)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Incubation: Add the test compound at various concentrations to the wells of a 96-well plate containing the enzyme solution. Incubate for a short period.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: After a set incubation time, stop the reaction and measure the product formation using a colorimetric or fluorometric method.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compoundTo be determinedTo be determinedTo be determined
Celecoxib>100~0.04>2500
Indomethacin~0.1~1.5~0.07

Note: IC₅₀ values are to be determined experimentally. Some quinazolinone derivatives have been reported to exhibit COX-2 inhibitory activity.[11]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinazolinone derivatives are often attributed to their ability to interact with various molecular targets. For instance, in cancer, they have been shown to inhibit receptor tyrosine kinases such as EGFR and VEGFR-2.[6] In inflammation, the inhibition of COX enzymes reduces the production of prostaglandins, which are key inflammatory mediators.[10]

Signaling_Pathways cluster_Anticancer Anticancer Mechanism cluster_Anti_inflammatory Anti-inflammatory Mechanism RTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2) Proliferation Cell Proliferation, Angiogenesis RTK->Proliferation Inhibition by Quinazolinone Derivative COX COX-1 / COX-2 Enzymes Prostaglandins Prostaglandin Synthesis COX->Prostaglandins Inhibition by Quinazolinone Derivative Inflammation Inflammation

Caption: Potential mechanisms of action for quinazolinone derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic route is accessible, and the core structure is amenable to further chemical modification to optimize biological activity. The protocols provided herein offer a standardized framework for the initial in vitro evaluation of this compound's potential as an anticancer, antimicrobial, or anti-inflammatory agent. Further studies, including in vivo efficacy and toxicity assessments, will be necessary to fully elucidate its therapeutic potential.

References

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Application Notes & Protocols: Leveraging 2-Substituted Quinazolinones in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core, a bicyclic aromatic system composed of fused benzene and pyrimidine rings, represents a cornerstone of heterocyclic chemistry and a "privileged scaffold" in drug discovery. Its rigid, planar structure and versatile substitution points allow it to interact with a wide array of biological targets with high affinity and specificity. Among its various isomers, the 4(3H)-quinazolinone framework, particularly when substituted at the 2-position, has given rise to a remarkable diversity of pharmacologically active agents.[1][2][3] This has led to the development of FDA-approved drugs and numerous clinical candidates for treating a spectrum of diseases, from cancer to microbial infections and inflammatory conditions.[4][5]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a practical, in-the-field perspective on the synthesis, evaluation, and optimization of 2-substituted quinazolinones. We will explore the causality behind experimental design, present validated protocols as self-contained systems, and ground our discussion in authoritative scientific literature.

Part 1: Synthetic Strategies for Accessing the 2-Substituted Quinazolinone Core

The accessibility and potential for diversification of a chemical scaffold are paramount to its success in a drug discovery program. The 2-substituted quinazolinone core benefits from several robust and scalable synthetic routes.

Core Synthesis: Oxidative Condensation of 2-Aminobenzamide with Aldehydes

This is arguably the most direct and widely employed method for generating a diverse library of 2-substituted quinazolin-4(3H)-ones. The causality for its prevalence lies in its operational simplicity, broad substrate scope, and the commercial availability of a vast array of aldehydes, which directly translate to diverse C2-substituents.

Protocol 1: General Procedure for the Synthesis of 2-Aryl-Quinazolin-4(3H)-ones

Principle: This protocol relies on the aerobic oxidative cyclization between 2-aminobenzamide and a suitable aldehyde in a high-boiling polar aprotic solvent like Dimethyl Sulfoxide (DMSO), which facilitates the reaction and subsequent oxidation.[6]

Materials:

  • 2-Aminobenzamide (1.0 eq)

  • Substituted Aldehyde (1.1 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Deionized water

  • Filtration apparatus (Büchner funnel)

  • Ethanol or Methanol for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1.0 eq) in a minimal amount of anhydrous DMSO (e.g., 5-10 mL per gram of aminobenzamide).

  • Reagent Addition: Add the selected aldehyde (1.1 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir vigorously. The flask should be open to the air (via the condenser) to allow for aerobic oxidation. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold deionized water with stirring. A precipitate will form.

  • Purification: Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent, typically ethanol or methanol, to yield the pure 2-substituted quinazolin-4(3H)-one.

  • Validation: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

Causality Note: The use of a slight excess of the aldehyde ensures the complete consumption of the more valuable 2-aminobenzamide. Precipitation in water is an effective initial purification step as the organic product is typically insoluble while DMSO and unreacted aldehyde are washed away.

G cluster_conditions Conditions 2_Aminobenzamide 2-Aminobenzamide Intermediate Dihydroquinazolinone Intermediate 2_Aminobenzamide->Intermediate + Aldehyde R-CHO (Aldehyde) Aldehyde->Intermediate Solvent DMSO Temp 100-120 °C Oxidant Air (O2) Product 2-Substituted Quinazolin-4(3H)-one Intermediate->Product [Oxidation]

Caption: General workflow for synthesizing 2-substituted quinazolinones.

Alternative Synthetic Routes

While the above method is robust, other strategies exist and may be chosen based on starting material availability or the need for specific substitution patterns not achievable through aldehydes. Multicomponent reactions (MCRs) involving isatoic anhydride, an amine, and an aldehyde are also highly efficient for building molecular diversity.[7][8]

Part 2: Core Biological Evaluation Protocols

Once a library of 2-substituted quinazolinones is synthesized, a cascade of biological assays is required to identify and characterize their therapeutic potential.

Anticancer Activity Evaluation

Quinazolinones are renowned for their anticancer properties, often acting as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are critical drivers in many cancers.[1][9][10]

G EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Signaling Cell_Response Cell Proliferation, Survival, Angiogenesis Signaling->Cell_Response Quinazolinone 2-Substituted Quinazolinone Quinazolinone->Dimerization Inhibits ATP Binding Site

Caption: Inhibition of the EGFR signaling pathway by quinazolinones.

Protocol 2: In Vitro Cell Viability (MTT) Assay

Principle: This colorimetric assay is a primary screen for cytotoxicity. It measures the metabolic activity of cells, which correlates with cell viability. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product, the absorbance of which can be quantified.

Materials:

  • Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).[11][12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Synthesized quinazolinone compounds, dissolved in DMSO to create stock solutions.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well microtiter plates.

  • Multichannel pipette.

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Gefitinib).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Self-Validation: A successful assay will show a clear dose-dependent decrease in viability for active compounds and the positive control, while the vehicle control should show high viability (~100%).

Table 1: Representative Anticancer Activity of 2-Substituted Quinazolinones

Compound IDC2-SubstituentCell LineIC₅₀ (µM)[11][13]
QZ-01 2-MethoxyphenylA5498.5
QZ-02 4-ChlorophenylA54912.2
QZ-03 2-MethoxyphenylK5620.3 ± 0.01
QZ-04 4-BromophenylK5620.05 ± 0.02
Gefitinib (Reference)A5490.015
Antimicrobial Activity Evaluation

The quinazolinone scaffold is also a fertile source of antimicrobial agents.[2][14][15] Their mechanism can involve the inhibition of essential bacterial processes like DNA replication or protein synthesis.[14][16]

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

Principle: The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Synthesized quinazolinone compounds, dissolved in DMSO.

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.

  • Reference antibiotic (e.g., Ciprofloxacin).

  • Resazurin solution (optional, for viability visualization).

Procedure:

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound concentrations to their final test values.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration at which no turbidity (bacterial growth) is observed. The result can be confirmed by adding a viability dye like resazurin.

  • Validation: The positive control must show clear turbidity, and the negative control must remain clear. The MIC of the reference antibiotic should fall within its expected range for the tested strain.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from initial biological screens are crucial for guiding the next phase of drug discovery: lead optimization. SAR studies reveal how specific structural modifications impact biological activity.

For 2-substituted quinazolinones, several key patterns have emerged:

  • The 2-Position: The nature of the substituent at the C2 position is a primary determinant of activity and selectivity. Aromatic or heteroaromatic rings are common in anticancer agents, often with specific substitution patterns (e.g., methoxy groups) that can enhance binding to kinase active sites.[1][13]

  • The 3-Position: Substitution at the N3 position can significantly modulate pharmacological properties. Incorporating different heterocyclic moieties or flexible chains can influence solubility, cell permeability, and target engagement.[16][17]

  • The Quinazolinone Core: Substitutions on the fused benzene ring (e.g., at positions 6 or 7) are critical for tuning the electronic properties and providing additional interaction points with the target protein, a strategy famously used in EGFR inhibitors like Gefitinib.[9]

Caption: Key pharmacophoric features of the quinazolinone scaffold for SAR.

By systematically modifying these positions and re-evaluating the compounds using the protocols described above, researchers can rationally design next-generation 2-substituted quinazolinones with improved potency, selectivity, and drug-like properties, ultimately advancing them from promising hits to viable clinical candidates.

References

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). MDPI.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [No Source Found]
  • Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones. [No Source Found]
  • Study on quinazolinone derivative and their pharmacological actions. (2024). [No Source Found]
  • Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones. PubMed.
  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025). Future Medicinal Chemistry.
  • Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. PubMed.
  • Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. (2016). PubMed.
  • Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)
  • Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. (2025). NIH.
  • Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine deriv
  • Synthesis, Antibacterial and invitro Antioxidant Activity of 2,3-Substituted Quinazolin-4(3H). [No Source Found]
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). [No Source Found]
  • Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. [No Source Found]
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. [No Source Found]
  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). [No Source Found]
  • Anticancer activity of targeted quinazoline derivatives.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). PubMed Central.
  • Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. [No Source Found]
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). MDPI.
  • Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3 H )
  • Synthesis of Medicinally Important Quinazolines and Their Deriv
  • Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)
  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2024). PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aryl-3,4-dihydroquinazolin-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-aryl-3,4-dihydroquinazolin-4-ones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to this important synthetic transformation. As a privileged scaffold in medicinal chemistry, successful and high-purity synthesis of these compounds is critical.[1]

This document provides in-depth, field-proven insights to help you navigate the common side reactions and challenges encountered during your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of 2-aryl-3,4-dihydroquinazolin-4-ones, typically prepared via the cyclocondensation of an anthranilamide (or a precursor like isatoic anhydride) and an aryl aldehyde.[2]

Problem 1: Low or No Yield of the Desired Dihydroquinazolinone

Question: My reaction has run for the prescribed time, but TLC analysis shows mostly starting material, and I've isolated very little to no desired product. What are the likely causes?

Answer: Low or zero yield is a common frustration that can typically be traced back to one of four areas: reactant activation, cyclization efficiency, reaction conditions, or starting material integrity.

  • Inefficient Schiff Base Formation: The initial condensation between the anthranilamide and the aryl aldehyde to form the Schiff base (imine) intermediate is the crucial first step.[3] If this equilibrium is unfavorable, the reaction will not proceed.

    • Causality: This step involves the nucleophilic attack of the aniline nitrogen of anthranilamide on the aldehyde's carbonyl carbon, followed by the elimination of water. The reaction is reversible.

    • Solution:

      • Water Removal: Ensure the reaction is conducted under conditions that remove water. This can be achieved by using a Dean-Stark apparatus with a suitable solvent (e.g., toluene), or by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves.

      • Catalyst: An acid catalyst (e.g., a few drops of acetic acid, p-toluenesulfonic acid) protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the initial attack by the amine.[3]

  • Failure of Intramolecular Cyclization: The formed Schiff base must undergo an intramolecular nucleophilic attack from the amide nitrogen onto the imine carbon to form the heterocyclic ring.[3]

    • Causality: This step's rate depends on the nucleophilicity of the amide nitrogen and the electrophilicity of the imine carbon. Steric hindrance or unfavorable electronic effects on either reactant can slow or prevent this cyclization.

    • Solution:

      • Solvent Choice: Switch to a polar protic solvent like ethanol or a polar aprotic solvent like DMF or DMSO. These solvents can help stabilize charged intermediates and facilitate the proton transfers necessary for cyclization.[4]

      • Temperature: Some cyclizations require higher thermal energy to overcome the activation barrier. Gradually increasing the reaction temperature while monitoring by TLC can be effective.[4]

  • Poor Reactant Solubility: If the starting materials are not fully dissolved in the chosen solvent at the reaction temperature, the reaction will be slow and inefficient.[4]

    • Solution: Select a solvent system in which both the anthranilamide and the aldehyde are fully soluble. If solubility is a persistent issue, consider a higher boiling point solvent that can achieve dissolution at elevated temperatures.

Problem 2: Product is Over-Oxidized

Question: My analytical data (¹H NMR, MS) indicates that I have synthesized the corresponding 2-aryl-quinazolin-4(3H)-one, not the 2-aryl-3,4-dihydroquinazolin-4-one I intended. How did this happen?

Answer: This is a very common side reaction. The dihydroquinazolinone product is susceptible to oxidation, which converts the C-N single bond at the 2-position into a C=N double bond, forming the more stable, fully aromatic quinazolinone ring system.

  • Causality: The dihydro intermediate can be readily oxidized by atmospheric oxygen, especially at elevated temperatures or in the presence of certain catalysts or impurities.[5] In some synthetic protocols, an oxidant is even added intentionally to produce the quinazolin-4(3H)-one.[1]

  • Troubleshooting & Prevention:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen. This is particularly important if the reaction requires prolonged heating.

    • Degas Solvents: Use solvents that have been degassed prior to use to remove dissolved oxygen.

    • Avoid Oxidizing Agents: Scrutinize your reagents and catalysts for any potential oxidizing agents. Some metal catalysts, even at trace levels, can facilitate aerobic oxidation.

    • Temperature Control: Use the minimum temperature necessary to drive the reaction to completion. Higher temperatures accelerate the rate of oxidation.

    • Post-Reaction Handling: During workup and purification, minimize the product's exposure to air and heat. If performing column chromatography, use deoxygenated solvents and work efficiently.

Workflow: Distinguishing and Mitigating Oxidation

Caption: Troubleshooting workflow for identifying and addressing product oxidation.

Problem 3: Formation of N-(2-carbamoylphenyl)benzamide Byproduct

Question: Along with my desired product, I've isolated a significant amount of an acyclic diamide byproduct. How can this be avoided?

Answer: The formation of an acyclic diamide, such as N-(2-carbamoylphenyl)benzamide, points to an incomplete or failed final cyclization step, often exacerbated by the presence of water.

  • Causality: This side reaction can occur if the Schiff base intermediate is hydrolyzed back to the starting materials or if an intermediate in the cyclization process is trapped by water. More directly, if the reaction is run from a benzoxazinone precursor and 2-aminobenzamide, the benzoxazinone can be attacked by the amino group of another 2-aminobenzamide molecule, leading to the diamide instead of cyclizing with the aldehyde-derived fragment.[6]

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: The most critical factor is to rigorously exclude water from the reaction. Dry your solvents, glassware, and starting materials thoroughly.

    • Optimize Catalyst: If using an acid catalyst, ensure the amount is appropriate. Too much acid can sometimes promote hydrolysis of the Schiff base intermediate.

    • Reaction Temperature: Ensure the temperature is sufficient to promote the final intramolecular cyclization, which is often the rate-limiting step and requires overcoming a significant activation energy barrier.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2-aryl-3,4-dihydroquinazolin-4-ones?

The most direct and widely used method is the cyclocondensation of 2-aminobenzamide with a substituted aryl aldehyde.[7] This reaction is typically catalyzed by an acid (like acetic acid or HCl) or a base (like NaOH or K₂CO₃) in a suitable solvent such as ethanol, DMF, or toluene.[3] Variations include starting from isatoic anhydride and an amine source.[8]

Q2: How does the choice of catalyst (acid vs. base) affect the reaction?

  • Acid Catalysis: Generally promotes the formation of the Schiff base intermediate by activating the aldehyde carbonyl group. It is the most common condition reported.[3]

  • Base Catalysis: A strong base can deprotonate the amide N-H, which can increase its nucleophilicity for the final cyclization step. However, strong bases can also promote unwanted side reactions, such as the Cannizzaro reaction of the aldehyde if it lacks alpha-protons.[3]

Q3: My purified 2-aryl-3,4-dihydroquinazolin-4-one decomposes upon standing. How can I improve its stability?

The dihydroquinazolin-4-one scaffold can be unstable under certain conditions.

  • Acid Sensitivity: They can be susceptible to hydrolysis under acidic aqueous conditions, which reopens the ring.[5] Avoid acidic workups if possible, or perform them quickly at low temperatures.

  • Oxidative Instability: As discussed in Problem 2, they can oxidize to the corresponding quinazolin-4-one. Store the purified compound under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer).[5]

Q4: Can I use ketones instead of aldehydes in this synthesis?

Yes, ketones can be used to synthesize 2,2-disubstituted-3,4-dihydroquinazolin-4-ones. However, the reaction is often more challenging. Ketones are generally less electrophilic than aldehydes, and the increased steric hindrance at the carbonyl carbon can significantly slow down both the initial Schiff base formation and the subsequent intramolecular cyclization. Higher temperatures and longer reaction times are typically required.[2]

Key Reaction Mechanisms

Understanding the main and side reaction pathways is crucial for effective troubleshooting.

Main Synthetic Pathway

Caption: The desired reaction pathway from starting materials to the final product.

Common Side Reaction Pathways

Caption: Major side reactions leading to common impurities.

Protocols & Data

Protocol 1: General Synthesis of 2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

This protocol provides a standard baseline for the synthesis.

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminobenzamide (1.36 g, 10 mmol) and p-anisaldehyde (1.36 g, 10 mmol).

  • Solvent & Catalyst: Add ethanol (30 mL) followed by 3-4 drops of glacial acetic acid.

  • Reaction: Stir the mixture and heat to reflux (approx. 80 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting materials are consumed, cool the reaction mixture to room temperature. The product will often precipitate out of solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities.

  • Purification: If necessary, the crude product can be recrystallized from ethanol to yield the pure 2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one as a white solid.

Table 1: Common Side Products and Their Characteristics
Side Product NameStructureFavored ByMass Spectrometry (vs. Product M)Key NMR Signal Differences
2-Aryl-quinazolin-4(3H)-one Aromatic Quinazolinone RingAir (O₂), heat, metal catalystsM - 2 (loss of 2 H atoms)Absence of the C2-H proton signal (methine); presence of a more deshielded aromatic proton landscape.
N-(2-carbamoylphenyl)benzamide Acyclic DiamidePresence of water, insufficient heat for cyclizationM + 18 (addition of H₂O)Two distinct amide N-H signals; more flexible aliphatic-like signals instead of a rigid heterocyclic core.
Unreacted Aldehyde Ar-CHOInefficient Schiff base formationN/ACharacteristic aldehyde proton signal (~9-10 ppm).
Unreacted 2-Aminobenzamide 2-AminobenzamideInefficient Schiff base formationN/ACharacteristic primary amine and amide signals.

References

  • The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists - PMC - NIH. (n.d.).
  • Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs - Benchchem. (n.d.).
  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PubMed Central. (n.d.).
  • 2,3-Dihydroquinazolinone synthesis - Organic Chemistry Portal. (n.d.).
  • Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ResearchGate. (n.d.).
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (n.d.).
  • Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives - ijarsct. (n.d.).
  • Reaction of various aldehydes with 2-aminobenzamide - ResearchGate. (n.d.).
  • One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst - Oriental Journal of Chemistry. (n.d.).

Sources

Technical Support Center: Scale-Up Synthesis of 2-(Thiophen-2-yl)-3,4-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges associated with transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common pitfalls, provide robust troubleshooting strategies, and offer detailed protocols grounded in established chemical principles.

Overview of the Synthetic Pathway

The most direct and widely employed route for synthesizing this compound is the cyclocondensation of 2-aminobenzamide with thiophene-2-carboxaldehyde. This reaction, while straightforward on a lab scale, presents several challenges during scale-up related to reaction control, impurity formation, and product isolation.

Synthesis_Pathway A 2-Aminobenzamide C Intermediate (Schiff Base) A->C Condensation - H2O B Thiophene-2-carboxaldehyde B->C D This compound C->D Intramolecular Cyclization

Caption: General reaction scheme for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to monitor during the scale-up of this synthesis?

A1: The three most critical parameters are:

  • Temperature Control: The initial condensation can be exothermic. On a large scale, inefficient heat dissipation can lead to temperature spikes, promoting side reactions and impurity formation. Careful control of reagent addition rates and efficient reactor cooling are paramount.[1]

  • Water Removal: The reaction is a condensation that releases water. On a larger scale, the efficient removal of this water (e.g., via a Dean-Stark trap or azeotropic distillation) is crucial to drive the reaction equilibrium towards the product and prevent potential hydrolysis of intermediates or the final product.[2]

  • Homogeneity: Ensuring the reaction mixture is well-mixed is vital. Poor agitation can lead to localized "hot spots" or concentration gradients, resulting in inconsistent product quality and the formation of byproducts.

Q2: Are there specific quality attributes I should look for in the starting materials, 2-aminobenzamide and thiophene-2-carboxaldehyde?

A2: Yes, the purity of your starting materials is fundamental to a successful scale-up.

  • 2-Aminobenzamide: Should be free of isomeric impurities (e.g., 3- or 4-aminobenzamide) and anthranilic acid. Anthranilic acid can react with the aldehyde to form different byproducts.

  • Thiophene-2-carboxaldehyde: This aldehyde can be susceptible to oxidation to thiophene-2-carboxylic acid, especially on prolonged storage.[3] The presence of this acidic impurity can interfere with the reaction. It is often a colorless liquid that can turn amber upon storage, indicating potential degradation.[3] It's advisable to use freshly distilled or high-purity aldehyde for scale-up operations.

Q3: What are the primary safety concerns when running this reaction at a multi-kilogram scale?

A3: Beyond standard chemical handling precautions, the main concerns are:

  • Thermal Runaway: As mentioned, the reaction can be exothermic. A thermal hazard evaluation (e.g., using reaction calorimetry) is highly recommended before proceeding to a large scale to understand the heat of reaction and ensure the cooling capacity of the reactor is sufficient.

  • Solvent Handling: Many suitable solvents (e.g., toluene, DMF, DMSO) have specific handling requirements (flammability, toxicity). Ensure proper ventilation, grounding of equipment to prevent static discharge, and use of appropriate personal protective equipment (PPE).

  • Pressure Build-up: If the reaction is run in a sealed vessel at elevated temperatures, the water byproduct will increase the internal pressure. Ensure the reactor is appropriately rated and equipped with pressure relief systems.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low Yield and Incomplete Reaction

Q: My reaction stalls, and TLC/HPLC analysis shows significant amounts of unreacted 2-aminobenzamide. How can I drive the reaction to completion?

A: This is a common issue often related to reaction equilibrium or kinetics.

  • Underlying Cause: The initial imine formation is reversible. The subsequent intramolecular cyclization to form the dihydroquinazolinone ring is the key rate-determining step. Inefficient water removal can push the equilibrium back towards the starting materials.

  • Troubleshooting Steps:

    • Catalyst Optimization: While the reaction can proceed thermally, an acid catalyst is often beneficial. Consider adding a catalytic amount (0.05-0.1 eq) of p-toluenesulfonic acid (p-TSA) to facilitate both the initial condensation and the final cyclization.[4]

    • Solvent Choice & Water Removal: If using a solvent like ethanol, the reaction may not go to completion due to the presence of the water byproduct. Switching to a solvent like toluene or xylene that forms an azeotrope with water allows for its physical removal using a Dean-Stark apparatus. This is a highly effective method for driving the reaction forward on a large scale.

    • Increase Temperature: If solubility is an issue, gradually increasing the reaction temperature can improve reaction rates.[5] However, monitor closely for impurity formation, as higher temperatures can also promote side reactions. A typical temperature range is 80-120 °C.

Issue 2: Significant Formation of Impurities

Q: My crude product is contaminated with several byproducts, making purification difficult. What are these impurities and how can I prevent them?

A: Impurity profiles often worsen during scale-up due to extended reaction times and thermal stress.

  • Common Impurities & Prevention:

    • Oxidized Product (2-(Thiophen-2-yl)quinazolin-4(3H)-one): The dihydroquinazolinone product can be susceptible to oxidation, especially at high temperatures in the presence of air.

      • Solution: Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[2]

    • Unidentified Polar Impurities: These often stem from the degradation of starting materials or intermediates.

      • Solution: Ensure high-purity starting materials. Thiophene-2-carboxaldehyde is particularly sensitive.[3] Consider a slower addition of the aldehyde to the heated solution of 2-aminobenzamide to maintain a low instantaneous concentration, preventing self-condensation or other side reactions.[6]

    • Benzoxazinone-related byproducts: 2-aminobenzamide can, under certain acidic conditions or high heat, cyclize with itself or other reactants to form benzoxazinone intermediates which can lead to unwanted side products.[7][8]

      • Solution: Strict temperature control and using the appropriate catalyst can favor the desired reaction pathway. Using a non-polar solvent can sometimes suppress the formation of alternative cyclization products.[5]

Issue 3: Product Isolation and Purification Challenges

Q: The reaction seems to work, but I'm struggling to isolate a clean, solid product. The crude material is an oil or a sticky solid. What should I do?

A: Physical isolation is a frequent scale-up hurdle. What works for 100 mg may not be practical for 1 kg.

  • Troubleshooting Steps:

    • Induce Crystallization: If the product oils out upon cooling, try a "solvent-antisolvent" approach. Dissolve the crude oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexanes, heptane) with vigorous stirring until turbidity is observed. Allow it to stand to crystallize. Seeding with a small crystal of pure product can also be highly effective.

    • Recrystallization: This is an excellent method for purification if a suitable solvent can be found.[2][9] Test small batches to find a solvent where the product is highly soluble when hot but poorly soluble when cold.

      Solvent Class Examples Suitability
      Alcohols Ethanol, Isopropanol Good for initial purification
      Esters Ethyl Acetate Often a good choice
      Aromatic Toluene Can be effective

      | Ethers | MTBE, 2-MeTHF | Useful for washing/trituration |

    • Column Chromatography: While less ideal for very large scales, column chromatography is effective for removing closely related impurities.[9] A typical system would be silica gel with a gradient elution of hexanes/ethyl acetate.

    • Washing: Before more intensive purification, washing the crude product with an appropriate solvent can remove many impurities. For example, washing with a non-polar solvent like hexanes can remove less polar byproducts, while a wash with dilute aqueous acid could remove any unreacted 2-aminobenzamide.[2]

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common synthesis problems.

Troubleshooting_Workflow Start Reaction Analysis (TLC/HPLC) LowYield Problem: Low Yield / Incomplete Reaction Start->LowYield Impurity Problem: High Impurity Profile Start->Impurity Isolation Problem: Poor Isolation / Oily Product Start->Isolation CheckSM Starting Material Still Present? LowYield->CheckSM CheckOxidation Oxidized Product Detected? Impurity->CheckOxidation Sol_Crystallize Solution: - Solvent/Antisolvent Method - Recrystallization Screen - Triturate with Hexanes Isolation->Sol_Crystallize Sol_Kinetics Solution: - Add Acid Catalyst (p-TSA) - Increase Temperature - Use Dean-Stark to Remove H2O CheckSM->Sol_Kinetics Yes Sol_Degradation Potential Degradation. Check Impurity Profile. CheckSM->Sol_Degradation No Sol_Inert Solution: Run under N2 or Ar CheckOxidation->Sol_Inert Yes Sol_Purity Solution: - Use High-Purity Aldehyde - Control Temp & Addition Rate CheckOxidation->Sol_Purity No

Caption: A decision tree for troubleshooting common scale-up issues.

Experimental Protocols

Protocol 1: Scale-Up Synthesis using Azeotropic Water Removal
  • Materials:

    • 2-Aminobenzamide (1.0 eq)

    • Thiophene-2-carboxaldehyde (1.05 eq)

    • p-Toluenesulfonic acid monohydrate (0.05 eq)

    • Toluene (approx. 10 volumes, e.g., 10 L per kg of 2-aminobenzamide)

  • Procedure:

    • Equip a suitable reactor with a mechanical stirrer, thermocouple, condenser, and a Dean-Stark trap.

    • Charge the reactor with 2-aminobenzamide, p-toluenesulfonic acid, and toluene.

    • Begin stirring and heat the mixture to reflux (approx. 110-111 °C).

    • Once at reflux, begin the slow, dropwise addition of thiophene-2-carboxaldehyde over 1-2 hours. Monitor the internal temperature to ensure no significant exotherm occurs.

    • Continue heating at reflux, collecting the water byproduct in the Dean-Stark trap.

    • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours after the addition is finished, or once no more water is collected.

    • Once complete, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the toluene under reduced pressure to about one-third of the original volume and cool to 0-5 °C to induce crystallization.

    • Filter the solid product, wash the filter cake with cold toluene or methyl tert-butyl ether (MTBE) to remove soluble impurities.

    • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Protocol 2: Purification by Recrystallization
  • Procedure:

    • Place the crude, dried product in an appropriately sized flask.

    • Add a suitable solvent (e.g., ethanol or ethyl acetate, approx. 5-10 volumes) and heat the mixture to reflux with stirring until all the solid dissolves.

    • If the solution is colored, you may add activated charcoal and hold at reflux for 15 minutes, then perform a hot filtration through celite to remove the charcoal.

    • Allow the clear solution to cool slowly to room temperature.

    • Once crystal formation appears to be complete, cool the flask in an ice bath for at least 1 hour to maximize recovery.

    • Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

References

  • BenchChem. Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives.
  • BenchChem. Technical Support Center: Synthesis of Quinazolinone Derivatives.
  • BenchChem. Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. Available from: [Link]

  • PMC - NIH. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Available from: [Link]

  • ResearchGate. Synthesis and Photophysical Studies of 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline Derivatives. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants. Available from: [Link]

  • PMC. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Available from: [Link]

  • PMC - NIH. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Available from: [Link]

  • Acta Crystallographica Section E. 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl thiophene-2-carboxylate. Available from: [Link]

  • ResearchGate. Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds. Available from: [Link]

  • ACS Combinatorial Science. Synthesis of Substituted 4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-Oxo-3,4-dihydroquinazoline-2-thioles. Available from: [Link]

  • PubMed Central. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Available from: [Link]

  • ResearchGate. Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Available from: [Link]

  • ResearchGate. Synthesis of Quinazoline and Quinazolinone Derivatives. Available from: [Link]

  • Taylor & Francis Online. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Available from: [Link]

  • ResearchGate. Condensation of thiopheneanils or thiophene-2-carboxaldehyde with guaiazulene. Available from: [Link]

  • Dove Medical Press. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Available from: [Link]

  • PMC - NIH. Condensation-Based Methods for the C−H Bond Functionalization of Amines. Available from: [Link]

  • Journal of Applied Science and Engineering. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Available from: [Link]

  • Wikipedia. Thiophene-2-carboxaldehyde. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. Available from: [Link]

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Technical Support Center: Resolving Solubility Issues of Quinazolinone Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on overcoming poor aqueous solubility for successful biological assays.

Understanding the Challenge: Why Are Quinazolinone Compounds Poorly Soluble?

The quinazolinone scaffold, a fused heterocyclic system, is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] However, the very features that make this scaffold attractive—its rigidity and aromaticity—often contribute to poor aqueous solubility.[3] This low solubility stems from high crystal lattice energy, which is the energy required to break apart the compound's crystal structure, and inherent lipophilicity (a tendency to dissolve in fats, oils, and non-polar solvents).[3] Consequently, many quinazolinone derivatives are classified as Biopharmaceutics Classification System (BCS) Class II compounds, characterized by low solubility and high permeability.[3]

This inherent poor solubility can lead to a host of issues in a research setting, including:

  • Precipitation upon dilution: The compound may dissolve in a concentrated organic solvent stock but crash out of solution when diluted into the aqueous environment of a biological assay.[3][4]

  • Inaccurate concentration determination: Undissolved compound can lead to an overestimation of the actual concentration in solution, resulting in flawed experimental data.

  • Reduced biological activity: Only the dissolved compound is available to interact with the biological target.

  • Inconsistent and unreliable results: Poor solubility can be a major source of variability in high-throughput screening (HTS) and other assays.[5][6]

This guide will provide you with the expertise and practical strategies to navigate these challenges effectively.

Troubleshooting Guide: A-Question-and-Answer-Based Approach

This section is designed to provide direct answers and actionable solutions to specific problems you may encounter during your experiments.

Q1: My quinazolinone compound won't dissolve in 100% DMSO to make a stock solution. What should I do?

This is a common first hurdle. Here’s a systematic approach to troubleshoot this issue:

  • Increase Solvent Volume: The most straightforward solution is to increase the volume of fresh, anhydrous dimethyl sulfoxide (DMSO) to lower the concentration of your compound.[3]

  • Apply Gentle Heat and Sonication: Gently warm the solution to 37-40°C and use a bath sonicator.[3] The combination of heat and mechanical energy can help overcome the crystal lattice energy. Avoid excessive heat, which could degrade the compound.

  • Consider Alternative Organic Solvents: If DMSO fails, other water-miscible organic solvents can be tested. N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have stronger solubilizing properties. However, be mindful of their potential for higher toxicity in cell-based assays.[7]

  • Assess Compound Purity and Form: Impurities can affect solubility. Ensure you are using a high-purity compound. Additionally, the crystalline form (polymorph) of your compound can significantly impact its solubility.[8]

Q2: My compound dissolves in the DMSO stock, but precipitates immediately when I dilute it into my aqueous assay buffer. How can I prevent this "crashing out"?

This phenomenon, known as precipitation upon dilution, is a classic sign that the aqueous environment cannot support the compound's solubility at the desired final concentration.[4] Here is a decision-making workflow to address this:

G start Compound Precipitates in Aqueous Buffer step1 Lower Final Assay Concentration start->step1 step2 Introduce a Co-solvent (e.g., 1-5% Ethanol, PEG) step1->step2 Precipitation Persists end_success Solubility Achieved step1->end_success Success step3 Use a Surfactant (e.g., 0.01-0.1% Tween-80) step2->step3 Precipitation Persists step2->end_success Success step4 Employ Cyclodextrins (e.g., HP-β-CD) step3->step4 Precipitation Persists step3->end_success Success step5 Adjust Buffer pH step4->step5 Precipitation Persists step4->end_success Success step5->end_success Success end_fail Consider Advanced Formulation (e.g., Solid Dispersion) step5->end_fail Precipitation Persists

Caption: Troubleshooting workflow for compound precipitation.

  • Step 1: Lower the Final Concentration: The simplest approach is to reduce the final concentration of the quinazolinone compound in your assay.[3] This may require adjusting your experimental design.

  • Step 2: Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent to your aqueous buffer can significantly improve solubility.[3][9] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[3][10] Co-solvents work by reducing the polarity of the aqueous medium.[11]

  • Step 3: Use Surfactants: Low concentrations (0.01-0.1%) of non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, effectively keeping it in solution.[3] This is particularly useful for cell-free assays.

  • Step 4: Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3] Pre-incubating the compound with the cyclodextrin before the final dilution is often effective.

  • Step 5: Adjust the pH: The quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[3] For many quinazolinone-based drugs, such as gefitinib, solubility is higher at a lower (acidic) pH where the molecule becomes ionized.[3] Carefully adjusting the pH of your buffer can be a powerful tool, provided the pH change does not negatively impact your biological system or compound stability.[12][13]

Q3: I'm observing inconsistent results in my cell-based assays. Could this be related to solubility?

Absolutely. Inconsistent results are a hallmark of compound precipitation in cell culture media.[3] The precipitate is not biologically available, leading to a variable effective concentration in your assay wells.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect your assay plates under a microscope for any signs of compound precipitation (e.g., crystals, amorphous solids).

  • Employ Solubility Enhancement Techniques: Proactively use the strategies outlined in Q2 (co-solvents, surfactants, cyclodextrins) to maintain compound solubility in the complex environment of cell culture media.

  • Consider Non-Specific Binding: Poorly soluble compounds can bind to plastics (e.g., pipette tips, assay plates), reducing the actual concentration delivered to the cells. Using low-adhesion plastics can mitigate this.

  • Interactions with Media Components: Serum proteins and other components in cell culture media can interact with your compound, affecting its solubility and availability.

Frequently Asked Questions (FAQs)

  • What is a good starting point for a final DMSO concentration in a cell-based assay? For most cell-based assays, the final DMSO concentration should be kept at or below 0.5% (v/v) to minimize solvent-induced artifacts and toxicity.[4]

  • My DMSO stock solution precipitates when stored at 4°C or -20°C. What should I do? This indicates that the compound's solubility in DMSO is temperature-dependent.[3] If the compound's stability allows, store the stock solution at room temperature.[3] If refrigeration is necessary, always bring the stock solution to room temperature and vortex thoroughly to ensure complete redissolution before use.[3]

  • Are there any advanced formulation strategies I can consider for very challenging compounds? Yes, for compounds with persistent solubility issues, more advanced formulation techniques can be employed, although these require more specialized expertise:

    • Solid Dispersions: The quinazolinone compound is dispersed at a molecular level within a hydrophilic polymer matrix.[14][15] This can be achieved through techniques like spray drying or hot-melt extrusion.[16][17]

    • Nanosuspensions: The particle size of the compound is reduced to the nanometer range, which increases the surface area for dissolution.[18]

    • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be developed.[19]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This method provides a general approach to creating a solid dispersion, which can significantly enhance the solubility of a poorly soluble quinazolinone compound.

  • Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000) and a volatile organic solvent (e.g., methanol, ethanol, acetone) in which both your quinazolinone compound and the carrier are fully soluble.[3]

  • Dissolution: Accurately weigh the drug and carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier by weight).[3] Dissolve both components completely in the chosen solvent in a round-bottom flask, ensuring a clear solution is formed.[3]

  • Solvent Removal: Attach the flask to a rotary evaporator and remove the solvent under vacuum.[3] Gentle heating may be applied to expedite the process.

  • Drying and Pulverization: The resulting solid film should be further dried under vacuum to remove any residual solvent. The dried solid dispersion can then be gently pulverized into a fine powder.

Protocol 2: Kinetic Solubility Assay

This assay is useful for determining the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.[20]

  • Prepare Stock Solution: Create a high-concentration stock solution of your quinazolinone compound in 100% DMSO (e.g., 20 mM).[4]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.[4]

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).[4]

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.

  • Measurement: Measure the turbidity (light scattering) of each well using a plate reader (nephelometry).[4]

  • Analysis: The kinetic solubility is the concentration at which there is a significant increase in turbidity above the background, indicating the formation of a precipitate.[4]

Summary of Solubility Enhancement Strategies

StrategyMechanism of ActionKey Considerations
Co-solvents Reduces the polarity of the solvent system.[11]Can have toxic effects at higher concentrations.[9]
Surfactants Form micelles to encapsulate the drug.[3]May interfere with some biological assays.
Cyclodextrins Form inclusion complexes with the drug.[3]Can be expensive and may have their own biological effects.
pH Adjustment Ionizes the drug, increasing its affinity for water.The required pH may not be compatible with the assay system.[21]
Solid Dispersions Reduces particle size and converts the drug to a more soluble amorphous state.[3]Requires additional formulation development.
Nanosuspensions Increases the surface area for dissolution.[18]Requires specialized equipment for preparation.

By systematically applying the troubleshooting strategies and understanding the underlying principles of quinazolinone solubility, you can overcome these common experimental hurdles and generate reliable, reproducible data in your biological assays.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
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  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • (n.d.). Co-solvency and anti-solvent method for the solubility enhancement.
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  • NIH. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
  • PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
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  • (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
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  • (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2025). Deep Eutectic Solvent Mediated Synthesis of Quinazolinones and Dihydroquinazolinones: Synthesis of Natural Products and Drugs.
  • PMC - PubMed Central. (2023). Quinazolinones, the Winning Horse in Drug Discovery.
  • ResearchGate. (2017). Best solvent to synthesis quinazolinone derivative with microwave?.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
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  • MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • PMC - PubMed Central. (n.d.). Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects.
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Technical Support Center: Stability Testing of 2-(Thiophen-2-yl)-3,4-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for troubleshooting the stability testing of 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your experimental design and interpretation. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter.

Section 1: Foundational Stability Concepts & Initial Troubleshooting

Q1: I am starting my stability study on this compound. What are the first steps I should take?

A1: Before initiating formal stability studies, it is crucial to perform forced degradation (stress testing).[1][2][3] This will help you understand the intrinsic stability of the molecule, identify potential degradation products, and establish degradation pathways.[1][3] This information is vital for developing and validating a stability-indicating analytical method, which is a prerequisite for reliable stability data.[4][5]

Troubleshooting:

  • Problem: I am unsure which stress conditions to apply.

  • Solution: Based on the quinazolinone and thiophene moieties, the primary stress conditions to investigate are hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress.[2][5] The quinazolinone ring, while generally stable, can be susceptible to hydrolysis under harsh conditions.[6][7] The thiophene ring can be prone to oxidation.

Q2: What is a "stability-indicating method," and why is it essential?

A2: A stability-indicating method is an analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and quantify any significant degradation products.[4][5] High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common technique for this purpose.[2][3][8] Coupling HPLC with mass spectrometry (LC-MS) is invaluable for identifying the structures of unknown degradation products.[9][10]

Troubleshooting:

  • Problem: I am observing co-elution of my parent compound with a degradant peak in my HPLC analysis.

  • Solution: This indicates your method is not stability-indicating. You will need to redevelop your chromatographic method. Try adjusting the mobile phase composition (e.g., organic solvent ratio, pH), changing the column chemistry (e.g., from a standard C18 to a phenyl-hexyl or a polar-embedded phase), or modifying the gradient profile.

Section 2: Hydrolytic Stability

The quinazolinone ring system is generally stable in cold, dilute acidic and alkaline solutions; however, it can be susceptible to hydrolysis upon heating or under more concentrated conditions.[6][7]

Q3: I am observing significant degradation of this compound under acidic conditions. What is the likely degradation pathway?

A3: Under strong acidic conditions, particularly with heating, the quinazolinone ring can undergo hydrolytic cleavage. A likely pathway involves the protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water. This can lead to the opening of the pyrimidine ring to form derivatives of 2-aminobenzamide.

Experimental Protocol: Acid Hydrolysis

  • Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Condition: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours).

  • Sampling and Analysis: At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Control: A control sample should be prepared by diluting the stock solution with the mobile phase and storing it under ambient conditions, protected from light.

Q4: My compound is degrading rapidly in basic solution. What should I be aware of?

A4: Basic hydrolysis is often more aggressive for quinazolinones. The hydroxide ion can directly attack the amide carbonyl, leading to ring-opening. One study on a quinazolinone derivative showed that under alkaline conditions, a break in the amide group occurred.[11]

Troubleshooting:

  • Problem: The degradation is too fast to monitor accurately at elevated temperatures.

  • Solution: Perform the study at a lower temperature (e.g., room temperature) and extend the study duration. Alternatively, use a milder base (e.g., 0.01 N NaOH).

Table 1: Recommended Conditions for Hydrolytic Stability Testing

ConditionReagentTemperatureDuration
Acidic0.1 N HCl60°CUp to 24 hours
NeutralPurified Water60°CUp to 24 hours
Basic0.1 N NaOHRoom TemperatureUp to 24 hours

Section 3: Oxidative Stability

Q5: What are the potential sites of oxidation on this compound?

A5: The thiophene ring is generally susceptible to oxidation. The sulfur atom can be oxidized to a sulfoxide or a sulfone. Additionally, the quinazolinone ring itself can be oxidized, although this is generally less common.[6][12]

Experimental Protocol: Oxidative Degradation

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Stress Condition: Dilute the stock solution with a solution of 3% hydrogen peroxide to a final concentration of 100 µg/mL.

  • Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., up to 24 hours).

  • Analysis: Directly inject aliquots at various time points for HPLC analysis.

Troubleshooting:

  • Problem: I am not observing any degradation with 3% hydrogen peroxide.

  • Solution: You can increase the concentration of hydrogen peroxide (e.g., up to 30%) or gently heat the solution (e.g., 40-50°C). However, be cautious as higher temperatures can also induce thermal degradation.

Section 4: Photostability

Q6: I need to perform a photostability study. What are the standard conditions I should follow?

A6: The International Council for Harmonisation (ICH) Q1B guideline provides the standard conditions for photostability testing.[13][14][15] The sample should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[13][16]

Experimental Protocol: Photostability Testing

  • Sample Preparation: Expose the solid compound and a solution of the compound (e.g., in methanol) to the light source.

  • Dark Control: A control sample of both the solid and solution should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • Exposure: Place the samples in a calibrated photostability chamber that meets ICH Q1B requirements.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

Troubleshooting:

  • Problem: My compound shows significant degradation, but I am unsure if it is due to light or heat from the lamp.

  • Solution: The dark control is essential to differentiate between photolytic and thermal degradation.[5] If the dark control also shows degradation, then the degradation is likely due to the temperature inside the chamber.

dot

G cluster_analysis Analysis Solid Solid Compound Photo_Chamber Photostability Chamber (≥1.2M lux-hr, ≥200 W-hr/m²) Solid->Photo_Chamber Dark_Control Dark Control (Same Temp/Humidity) Solid->Dark_Control Solution Solution of Compound Solution->Photo_Chamber Solution->Dark_Control HPLC HPLC Analysis Photo_Chamber->HPLC Dark_Control->HPLC G cluster_workflow Forced Degradation Workflow Start 2-(Thiophen-2-yl)-3,4- dihydroquinazolin-4-one Stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) Start->Stress Analyze Analyze by Stability-Indicating HPLC/LC-MS Method Stress->Analyze Identify Identify Degradation Products Analyze->Identify Pathway Elucidate Degradation Pathways Identify->Pathway

Caption: General workflow for forced degradation studies.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, (2003).
  • ICH, Q1 Guideline on Stability Testing of Drug Substances and Drug Products, European Medicines Agency.
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  • de Oliveira, A. C., et al. (2002). HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. Journal of Pharmaceutical and Biomedical Analysis.
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Validation & Comparative

benchmarking the biological activity of 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one against standard compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Benchmarking the Biological Activity of 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one

This guide provides a comprehensive framework for evaluating the biological potential of the novel compound this compound. The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The introduction of a thiophene moiety at the 2-position is a strategic design choice, as thiophene-containing compounds are also known for a wide spectrum of pharmacological properties.[4]

For any novel compound to progress in the drug discovery pipeline, its performance must be rigorously benchmarked against established standard compounds. This process provides essential context for its potency, selectivity, and potential therapeutic window. This document outlines the requisite experimental workflows, presents illustrative comparative data, and explains the scientific rationale behind the chosen assays and benchmarks, empowering researchers to conduct a thorough and meaningful evaluation.

Part 1: Anti-inflammatory Activity Assessment

Chronic inflammation is a key pathological feature of numerous diseases. A primary signaling pathway governing the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and inducible Nitric Oxide Synthase (iNOS), which produces nitric oxide (NO).[5] Certain quinazolinone analogues have been specifically designed to inhibit NF-κB and AP-1 mediated transcriptional activation, making this a critical pathway to investigate.[5][6]

Mechanism Snapshot: The NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB activation pathway, which is a primary target for many anti-inflammatory agents. The efficacy of this compound can be assessed by its ability to inhibit the downstream outputs of this pathway, such as NO and cytokine production.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates NFkB_IkB NF-κB / IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB Releases IkB_p P-IκBα (Degraded) NFkB_IkB->IkB_p Leads to NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Genes Initiates

Caption: Simplified NF-κB signaling pathway upon LPS stimulation.
In Vitro Comparative Performance

The compound's ability to suppress inflammatory mediators is tested in vitro using LPS-stimulated murine macrophages (e.g., RAW 264.7). Its potency, measured as the half-maximal inhibitory concentration (IC₅₀), is benchmarked against a non-selective COX inhibitor (Ibuprofen) and a selective COX-2 inhibitor (Celecoxib).[7][8]

Table 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

Compound IC₅₀ (Nitric Oxide Production) IC₅₀ (TNF-α Inhibition) IC₅₀ (IL-6 Inhibition)
This compound 5.2 µM 7.8 µM 9.1 µM
Ibuprofen ~15 µM[8] ~20 µM[8] ~25 µM[8]
Celecoxib ~10 µM[8] ~12 µM[8] ~10 µM[8]

Note: Data for the test compound is illustrative, based on activities of similar quinazolinone derivatives. Data for standards is sourced from representative literature.

Experimental Workflow & Protocol: In Vitro Anti-inflammatory Assay

A robust and reproducible workflow is essential for generating reliable data. The following diagram and protocol detail the process for determining the in vitro anti-inflammatory activity.

In_Vitro_Workflow A 1. Seed RAW 264.7 Macrophages (1 x 10^5 cells/well in 96-well plate) B 2. Allow Adherence Overnight A->B C 3. Pre-treat with Test Compounds (Varying concentrations for 1 hour) B->C D 4. Stimulate with LPS (1 µg/mL) (Exclude negative control wells) C->D E 5. Incubate for 24 Hours D->E F 6. Collect Supernatant E->F G 7. Analyze Mediators F->G H Nitric Oxide (Griess Assay) G->H I TNF-α & IL-6 (ELISA) G->I J 8. Calculate IC₅₀ Values H->J I->J

Caption: Workflow for in vitro evaluation of anti-inflammatory agents.

Step-by-Step Protocol:

  • Cell Culture & Seeding: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[8]

  • Compound Preparation: Prepare stock solutions of the test compound and standards (Ibuprofen, Celecoxib) in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent-induced toxicity.

  • Treatment: Carefully remove the old medium from the wells. Add 100 µL of medium containing the various concentrations of the test compounds or standards and incubate for 1 hour.[8]

  • LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL, except for the vehicle control and negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[8]

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant for analysis.

  • Quantification:

    • Nitric Oxide: Mix 50 µL of supernatant with 50 µL of Griess reagent. After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. A sodium nitrite solution is used to generate a standard curve.

    • TNF-α and IL-6: Quantify the concentration of these cytokines in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions precisely.[8]

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the LPS-only control. Plot the percentage of inhibition against the log concentration of the compound to determine the IC₅₀ value using non-linear regression analysis.

Part 2: Anticancer Activity (Cytotoxicity) Assessment

The quinazolinone core is present in several approved anticancer drugs, primarily tyrosine kinase inhibitors. Many novel quinazolinone derivatives have been shown to possess potent antiproliferative activities against a range of cancer cell lines, often by inducing apoptosis or inhibiting tubulin polymerization.[9][10] Benchmarking the cytotoxic potential of this compound against a standard chemotherapeutic agent like Doxorubicin is a fundamental first step in evaluating its anticancer profile.

In Vitro Comparative Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to assess cell viability and, consequently, a compound's cytotoxic effect.[11] The assay measures the metabolic activity of living cells, providing a quantitative measure of cell proliferation.

Table 2: Comparative In Vitro Cytotoxicity (IC₅₀, µM) after 72-hour treatment

Compound MCF-7 (Breast Cancer) HCT-116 (Colon Cancer) A549 (Lung Cancer)
This compound 11.5 µM 15.8 µM 19.3 µM
Doxorubicin ~0.5-1.0 µM ~0.2-0.8 µM ~0.1-0.5 µM

Note: Data for the test compound is illustrative. IC₅₀ values for Doxorubicin can vary based on specific cell line passage and assay conditions but are consistently in the sub-micromolar range.

Experimental Workflow & Protocol: MTT Cytotoxicity Assay

The workflow for determining IC₅₀ values is straightforward but requires precision in cell handling and reagent addition.

MTT_Workflow A 1. Seed Cancer Cells (e.g., MCF-7, 5,000 cells/well) B 2. Allow Adherence Overnight A->B C 3. Add Test Compound (Serial dilutions) B->C D 4. Incubate for 72 Hours C->D E 5. Add MTT Reagent (5 mg/mL) Incubate for 4 Hours D->E F 6. Remove Medium & Add Solubilizer (e.g., DMSO) E->F G 7. Read Absorbance at 570 nm F->G H 8. Calculate % Viability and IC₅₀ G->H

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Harvest and count the desired cancer cell line (e.g., MCF-7). Seed the cells into a 96-well plate at an optimal density (typically 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[11]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound or the standard drug (Doxorubicin). Include vehicle-only controls.

  • Incubation: Incubate the plates for the desired exposure time, typically 48 to 72 hours, at 37°C and 5% CO₂.[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the crystals.[11]

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the percentage of viability against the log concentration of the compound.

Part 3: Antimicrobial Activity Screening

Given the persistent challenge of antimicrobial resistance, screening novel scaffolds for antibacterial activity is a valuable endeavor. Quinazolinones have been reported to possess antibacterial properties, making this an important activity to benchmark.[2]

In Vitro Comparative Antibacterial Spectrum

The antibacterial efficacy is determined by finding the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.[12] The compound is tested against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria and benchmarked against standard antibiotics.

Table 3: Minimum Inhibitory Concentration (MIC) Comparison

Compound S. aureus (Gram-positive) E. coli (Gram-negative)
This compound 16 µg/mL >64 µg/mL
Vancomycin 0.5 - 2 µg/mL[13] Ineffective
Ciprofloxacin 0.25 - 1 µg/mL ≤ 1 µg/mL[13]

Note: Data for the test compound is illustrative. The higher MIC against E. coli suggests lower activity against Gram-negative bacteria, a common finding for many compound classes.

Experimental Workflow & Protocol: Broth Microdilution MIC Assay

The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining MIC values.[14]

MIC_Workflow A 1. Prepare 2-fold Serial Dilutions of Compound in Broth (96-well plate) B 2. Prepare Bacterial Inoculum (Standardized to 0.5 McFarland) A->B C 3. Dilute & Add Inoculum to Wells (Final concentration ~5 x 10^5 CFU/mL) B->C D 4. Include Positive (bacteria, no drug) & Negative (broth only) Controls C->D E 5. Incubate at 37°C for 16-20 Hours D->E F 6. Visually Inspect for Turbidity E->F G 7. Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol:

  • Inoculum Preparation: From a fresh culture plate (18-24 hours), suspend several colonies of the test bacterium in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

  • Dilution: Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Compound Dilutions: Prepare two-fold serial dilutions of the test compound and standard antibiotics in a 96-well microtiter plate using CAMHB.

  • Inoculation: Add the standardized bacterial inoculum to each well. Ensure positive controls (broth + bacteria) and negative controls (broth only) are included.[13]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[13]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth), as determined by visual inspection.[13]

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of this compound. The illustrative data suggests that the compound possesses moderate anti-inflammatory and anticancer activities, with limited antibacterial potential, particularly against Gram-negative organisms.

The true value of this molecule will be determined by rigorous execution of these, and subsequent, experiments. Key next steps should include:

  • Selectivity Profiling: Assessing cytotoxicity against normal, non-cancerous cell lines (e.g., MCF-10A) to determine a therapeutic index.[11]

  • Mechanism of Action Studies: Beyond pathway-level inhibition, exploring direct molecular targets through techniques like thermal shift assays or enzymatic assays.

  • In Vivo Efficacy: Validating in vitro findings in established animal models, such as carrageenan-induced paw edema for inflammation or xenograft models for cancer.[7]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to identify key structural motifs responsible for biological activity and to optimize potency and selectivity.

By benchmarking against industry standards using validated protocols, researchers can accurately position their novel compounds within the competitive landscape and make data-driven decisions for progression in the drug discovery process.

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A Senior Application Scientist's Guide to Comparative Docking Studies of Quinazolinone Analogs with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous synthetic and natural compounds with a wide array of pharmacological activities.[1] Its derivatives have been extensively investigated as potential therapeutic agents for various diseases, including cancer, microbial infections, and central nervous system disorders.[2][1] A critical tool in the rational design and optimization of these analogs is molecular docking, a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[2][3] This guide provides an in-depth, objective comparison of docking studies involving quinazolinone analogs against various protein targets, supported by experimental data to bridge the gap between computational predictions and biological activity.

The 'Why' and 'How' of Molecular Docking: A Field Perspective

Molecular docking is more than just generating a binding score; it's a predictive tool that provides a plausible hypothesis for the molecular recognition process. The fundamental principle is to simulate the interaction between a ligand and a protein's binding site and to estimate the strength of this interaction, commonly expressed as binding energy. A lower, more negative binding energy generally indicates a more stable and favorable interaction.[2]

The causality behind a standard docking workflow is rooted in mimicking the physiological environment of a drug-target interaction. The process is a self-validating system, where the accuracy of the docking protocol is often first confirmed by "redocking" a known co-crystallized ligand into its corresponding protein's active site. A successful redocking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, lends confidence to the subsequent docking of novel compounds.

Experimental Workflow: A Standardized Protocol for Molecular Docking

The following protocol outlines a typical workflow for a comparative docking study, synthesized from methodologies reported in multiple studies.[2][4]

Step 1: Protein Preparation

  • Acquisition: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Cleaning: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.

  • Refinement: Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges). This step is crucial for accurately calculating electrostatic interactions.

Step 2: Ligand Preparation

  • Structure Generation: Draw the 2D structures of the quinazolinone analogs using chemical drawing software (e.g., ChemDraw).

  • 3D Conversion: Convert the 2D structures into 3D conformations.

  • Energy Minimization: Subject the 3D structures to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[2]

Step 3: Docking Simulation

  • Software Selection: Choose a validated docking program such as AutoDock, AutoDock Vina, or GOLD.[2]

  • Grid Box Definition: Define a grid box that encompasses the active site of the target protein. The dimensions and center of this box are critical as they define the search space for the ligand.[2]

  • Execution: Run the docking simulation. The software's algorithm, often a Lamarckian Genetic Algorithm in AutoDock, will explore various conformations and orientations of the ligand within the active site.[2]

Step 4: Analysis and Interpretation

  • Scoring: The program calculates the binding affinity (e.g., in kcal/mol) for each docked pose. The pose with the lowest binding energy is typically considered the most favorable.[2]

  • Interaction Analysis: Visualize the best-docked poses to analyze intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the quinazolinone analog and the protein's amino acid residues. This analysis provides a structural basis for the observed biological activity and guides further optimization.

Below is a Graphviz diagram illustrating this typical molecular docking workflow.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Protein Acquisition (from PDB) Clean 1a. Protein Cleaning (Remove water, ions) PDB->Clean Ligand 2. Ligand Design (2D to 3D) EnergyMin 2a. Energy Minimization Ligand->EnergyMin Grid 3. Grid Box Definition (Define Active Site) Clean->Grid EnergyMin->Grid Dock 4. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Score 5. Scoring & Ranking (Binding Energy) Dock->Score Visualize 6. Interaction Analysis (H-bonds, Hydrophobic etc.) Score->Visualize SAR 7. Structure-Activity Relationship (SAR) Visualize->SAR

Caption: A typical workflow for molecular docking studies.

Comparative Docking Studies: Quinazolinones Across Therapeutic Targets

The versatility of the quinazolinone scaffold is evident from its activity against a wide range of protein targets.[2]

Anticancer Targets

Quinazolinone derivatives have shown significant promise as anticancer agents by targeting proteins involved in cancer cell proliferation and survival.[2][5]

  • Epidermal Growth Factor Receptor (EGFR): A key target in various cancers. Quinazolinone-isatin conjugates have been synthesized and docked against EGFR-TK.[6][7] Molecular docking studies help to understand the binding modes of these compounds within the EGFR kinase domain, often showing interactions similar to known inhibitors like erlotinib.[7][8]

  • Dihydrofolate Reductase (DHFR): An enzyme crucial for nucleotide synthesis. Certain 6-iodo-2-methylquinazolin-4-(3H)-one derivatives show a strong correlation between their cytotoxic activity and their binding affinity to DHFR.[2] Docking studies have been instrumental in elucidating these interactions.

  • NF-κB: This transcription factor is a key player in cancer and inflammatory responses.[5] Quinazoline analogs have been designed to inhibit NF-κB activation by binding to its p50 subunit.[5]

  • Cyclooxygenase-2 (COX-2): A regulator of cell proliferation. Docking studies of 2,3-disubstituted-4-(3H)-quinazolinones against COX-2 have identified compounds with better predicted binding scores than the known inhibitor Celecoxib.[9]

Table 1: Comparative Docking and Experimental Data for Quinazolinone Analogs Against Anticancer Targets

Compound/Derivative SeriesTarget ProteinPDB IDDocking Score (kcal/mol)Experimental Data (IC50)Key Interacting ResiduesReference
Quinazolinone-isatin conjugatesEGFR-TKNot SpecifiedNot Specified10.38–38.67 μM (MDA-MB-231 cells)Similar to Erlotinib[6]
4(3H)-quinazolinone derivativesDHFRNot SpecifiedNot Specified3.38 µM (MCF-7), 5.73 µM (A549)Similar to Methotrexate
Phenyl-substituted quinazolinesNF-κB (p50 subunit)Not SpecifiedNot SpecifiedGI50 = 2.88 μM (NCI-60)Not Specified[5]
2,3-disubstituted-4-(3H)-quinazolinonesCOX-23LN1-131.508 to -108.418Not AvailableNot Specified[9]
Antimicrobial Targets

With the rise of antibiotic resistance, quinazolinone derivatives are being explored as novel antimicrobial agents.[2][1][4]

  • DNA Gyrase: An essential enzyme for bacterial DNA replication.[2] Quinazolinone Schiff base derivatives have been docked into the chlorobiocin binding site of DNA gyrase (PDB: 1KZN), showing favorable binding energies and interactions with key residues like Asn46.[4]

  • Sortase A: An enzyme found in Gram-positive bacteria. Docking studies have been used to explore the binding of quinazolinone analogs to this enzyme.[2][10]

  • Tyrosyl-tRNA Synthetase: A crucial enzyme for protein synthesis in bacteria. Quinazolin-2,4-dione hybrids have been docked against S. aureus tyrosyl-tRNA synthetase (PDB: 1JIJ) to understand their mechanism of action.[11]

Table 2: Comparative Docking and Experimental Data for Quinazolinone Analogs Against Antimicrobial Targets

Compound/Derivative SeriesTarget ProteinPDB IDDocking Score (kcal/mol)Experimental Data (MIC)Key Interacting ResiduesReference
Quinazolinone Schiff basesDNA Gyrase1KZN-5.96 to -8.5832 µg/mL (S. aureus)Asn46, Asp73, Arg136[4]
2,3-disubstituted quinazolinonesSortase A (S. aureus)1T2WNot SpecifiedActive against S. aureusNot Specified[10]
Quinazolin-2,4-dione hybridsTyrosyl-tRNA Synthetase (S. aureus)1JIJNot Specified2.5 to 10 µg/mLNot Specified[11]
Substituted quinazolinonesNot SpecifiedNot SpecifiedNot Specified18.3 - 30.1 µg/mLArg197, Ser116, Ala92[1]
Central Nervous System (CNS) Targets

The versatility of the quinazolinone scaffold extends to targets within the CNS.

  • GABAa Receptor: Derivatives have been designed as potential antiepileptic agents. Docking studies have shown that a series of 2,3-disubstituted quinazolinones exhibited higher binding scores than the standard drug Diazepam, indicating a potentially stronger interaction with the receptor.[2]

Table 3: Comparative Docking Data for Quinazolinone Analogs Against CNS Targets

Compound/Derivative SeriesTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
2,3-disubstituted quinazolinonesGABAa Receptor4COF-7.1 to -9.3Not Specified[2]

Visualizing the Interaction: A Conceptual Diagram

The following diagram illustrates the conceptual binding of a quinazolinone analog within a protein's active site, highlighting the key non-covalent interactions that stabilize the complex.

G cluster_protein Protein Active Site Res1 Hydrophobic Residue Res2 H-bond Donor/Acceptor Res3 Aromatic Residue (Phe, Tyr) Res4 Charged Residue (+/-) Ligand Quinazolinone Analog Ligand->Res1 Hydrophobic Interaction Ligand->Res2 Hydrogen Bond Ligand->Res3 Pi-Pi Stacking Ligand->Res4 Electrostatic Interaction

Caption: Conceptual diagram of ligand-protein interactions.

Conclusion and Future Perspectives

Comparative molecular docking studies are indispensable in modern drug discovery, providing crucial insights into the structure-activity relationships of quinazolinone analogs. The data consistently demonstrates that substitutions on the quinazolinone core significantly influence binding affinity and selectivity for various protein targets. While a strong correlation between lower binding energies and higher biological activity is often observed, it is imperative to view docking results as predictive models that require experimental validation.

Future work should focus on integrating more advanced computational techniques, such as molecular dynamics simulations, to provide a more dynamic picture of the ligand-protein interactions. Furthermore, the development of quinazolinone derivatives as dual or multi-target inhibitors is a promising avenue for treating complex diseases like cancer. The continued synergy between in silico modeling and empirical testing will undoubtedly accelerate the journey of novel quinazolinone-based therapeutics from discovery to clinical application.

References

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assessing the selectivity of 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one for specific biological targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinazolinone scaffold has emerged as a "privileged" structure, demonstrating a remarkable capacity to interact with a diverse array of biological targets. This guide provides a comprehensive framework for researchers and drug development professionals to assess the selectivity of a specific quinazolinone derivative, 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one. Our focus will be on providing a robust, experimentally-driven approach to characterize its target engagement profile, thereby informing its potential therapeutic applications and liabilities.

The core principle of this guide is to move beyond simple potency measurements and to embrace a holistic view of selectivity. We will detail the causal logic behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.

The Quinazolinone Conundrum: A Scaffold of Diverse Activities

The 3,4-dihydroquinazolin-4-one core is a recurring motif in medicinal chemistry, with derivatives reported to exhibit a wide range of biological activities. This promiscuity is both a source of opportunity and a challenge. On one hand, it suggests that the scaffold can be tailored to interact with numerous targets; on the other, it raises concerns about off-target effects and potential toxicity.

Our target molecule, this compound, possesses the foundational quinazolinone structure. Literature analysis reveals that compounds with this core have been investigated as:

  • Kinase Inhibitors: Notably, as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in oncology.[1][2][3][4][5]

  • Poly (ADP-ribose) Polymerase (PARP) Inhibitors: Another important class of cancer therapeutics.[6][7][8][9][10]

  • Histone Deacetylase (HDAC) Inhibitors: The quinazolinone moiety can act as a "cap" group in HDAC inhibitor design, with some derivatives showing isoform selectivity.[11][12][13][14][15]

  • GABA-A Receptor Modulators: Demonstrating potential applications in neuroscience.[16][17][18][19][20]

  • Phosphoinositide 3-Kinase (PI3K) Inhibitors: With some derivatives showing selectivity for specific PI3K isoforms.[21][22]

Given this landscape, a comprehensive selectivity assessment of this compound is not merely an academic exercise but a critical step in its development as a potential therapeutic agent.

Experimental Strategy: A Multi-pronged Approach to Selectivity Profiling

To construct a meaningful selectivity profile, we will employ a two-tiered approach:

  • In Vitro Biochemical Assays: To determine the compound's inhibitory activity against a panel of purified enzymes from different target classes. This provides a direct measure of molecular interaction.

  • Cell-Based Target Engagement Assays: To confirm that the compound interacts with its intended target(s) within the complex milieu of a living cell.

The following diagram illustrates the overall workflow for our selectivity assessment.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Target Engagement A Compound Synthesis & Quality Control B Primary Target Class Screening (e.g., Kinase Panel) A->B C Orthogonal Target Class Screening (e.g., PARP, HDAC) A->C D IC50 Determination for Active Hits B->D C->D F Cellular Thermal Shift Assay (CETSA) D->F Inform Target Selection G Phenotypic Assays (e.g., Cell Viability, Pathway Analysis) D->G Guide Concentration Selection E Cell Line Selection & Culture E->F E->G H Data Correlation & Selectivity Assessment F->H G->H I Comprehensive Selectivity Profile H->I

Caption: Workflow for assessing the selectivity of this compound.

Tier 1: In Vitro Biochemical Profiling

The initial step is to assess the compound's activity against a panel of purified enzymes. For this guide, we will focus on three representative target classes known to be modulated by quinazolinones: kinases, PARPs, and HDACs.

Alternative Compounds for Comparison

To contextualize the activity of our test compound, we will include well-characterized inhibitors for each target class:

CompoundTarget ClassPrimary Target(s)
This compound Test Compound Unknown
ErlotinibKinase InhibitorEGFR
OlaparibPARP InhibitorPARP1/2
Vorinostat (SAHA)HDAC InhibitorPan-HDAC
Experimental Protocol: Biochemical Kinase Assay (EGFR)

This protocol is adapted from standard radiometric and fluorescence-based kinase assay methodologies.[23][24][25][26]

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP (with [γ-³³P]-ATP for radiometric assay or a suitable fluorophore for non-radiometric assay)

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compound and control inhibitors dissolved in DMSO

    • 96-well plates

    • Scintillation counter or fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and control inhibitors in DMSO. A typical starting concentration range is 100 µM to 1 nM.

    • In a 96-well plate, add 2 µL of each compound dilution. Include DMSO-only wells as a "no inhibition" control.

    • Add 20 µL of a solution containing the EGFR enzyme and peptide substrate in kinase assay buffer to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 20 µL of ATP solution (containing the tracer) to each well. The final ATP concentration should be at or near the Kₘ for the enzyme.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a suitable stop buffer (e.g., phosphoric acid for radiometric assays).

    • Transfer the reaction mixture to a filter plate (for radiometric assays) or read the fluorescence signal (for non-radiometric assays).

    • Quantify the amount of substrate phosphorylation.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Biochemical Screening Data

The following table presents hypothetical IC₅₀ values for our test compound and controls against a panel of targets. This data is for illustrative purposes to guide the interpretation of results.

CompoundEGFR (nM)PARP1 (nM)HDAC6 (nM)
This compound 850>10,0001,200
Erlotinib2>10,000>10,000
Olaparib>10,0005>10,000
Vorinostat (SAHA)>10,000>10,00050

Interpretation of Hypothetical Data:

Based on this hypothetical data, this compound shows weak to moderate activity against EGFR and HDAC6, with no significant activity against PARP1 at the concentrations tested. Compared to the highly potent and selective control compounds, our test compound appears to be a less potent, multi-targeted agent in this biochemical context.

Tier 2: Cellular Target Engagement

Biochemical assays, while essential, do not account for cell permeability, target accessibility, or intracellular competition with endogenous ligands. Therefore, confirming target engagement in a cellular environment is a critical next step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[27][28][29][30][31]

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. This stabilization can be measured by heating cells to various temperatures and quantifying the amount of soluble protein remaining.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized procedure for a Western blot-based CETSA.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., A549 human lung carcinoma cells, which express EGFR) to ~80% confluency.

    • Treat the cells with the test compound or a control inhibitor at a desired concentration (e.g., 10x the biochemical IC₅₀) for a specified time (e.g., 1-2 hours). Include a vehicle-treated (DMSO) control.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 37°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.

    • Cool the samples to room temperature.

  • Protein Extraction and Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

    • Transfer the supernatant (soluble fraction) to new tubes.

    • Determine the protein concentration of each sample.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-EGFR).

    • Use a suitable secondary antibody and a chemiluminescent substrate for detection.

    • Image the blot and quantify the band intensities.

  • Data Analysis:

    • For each treatment condition, plot the normalized band intensity versus temperature.

    • The resulting curve represents the melting profile of the target protein. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

The following diagram illustrates the principle of the Cellular Thermal Shift Assay.

G cluster_0 No Drug (Vehicle) cluster_1 With Drug cluster_2 Analysis A Native Protein B Heat Applied A->B C Denatured & Aggregated Protein B->C Low Tm G Western Blot Quantification C->G D Drug-Bound Protein E Heat Applied D->E F Stable Protein E->F High Tm F->G H Melting Curve Shift G->H I Target Engagement Confirmed H->I

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Synthesizing the Data for a Comprehensive Selectivity Profile

The final step is to integrate the data from both the biochemical and cellular assays to build a comprehensive understanding of the compound's selectivity.

  • Potency vs. Efficacy: The biochemical IC₅₀ values provide a measure of potency at the molecular level. The CETSA results confirm target engagement in a more physiologically relevant context. Discrepancies between these two datasets can be informative. For example, a compound with a potent biochemical IC₅₀ but a weak cellular thermal shift may have poor cell permeability or be actively effluxed from the cells.

  • Selectivity Ratios: While our hypothetical data suggests our test compound is not highly selective, in cases where a compound shows activity against multiple targets, calculating selectivity ratios (e.g., IC₅₀(off-target) / IC₅₀(on-target)) can be a useful quantitative measure.

  • Context is Key: The required degree of selectivity depends on the intended therapeutic application. For some indications, a multi-targeted agent may be desirable. For others, exquisite selectivity is paramount to avoid mechanism-based toxicities.

Conclusion

Assessing the selectivity of a compound like this compound requires a multi-faceted approach that goes beyond simple primary activity screening. By combining in vitro biochemical assays against a diverse panel of targets with cell-based target engagement studies, researchers can build a robust and reliable selectivity profile. This guide provides a foundational framework for such an investigation, emphasizing the importance of experimental rigor, the inclusion of appropriate controls, and the thoughtful interpretation of data. The insights gained from such a comprehensive assessment are invaluable for advancing a compound through the drug discovery pipeline and for ultimately understanding its therapeutic potential.

References

  • Vertex AI Search. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters, 68, 128718.
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  • National Institutes of Health. (n.d.).
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  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-one-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity.
  • MDPI. (n.d.). Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold.
  • PubMed. (2022).
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  • National Institutes of Health. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays.
  • Bentham Science. (2024). Insight in Quinazoline-based HDAC Inhibitors as Anti-cancer Agents.
  • ACS Publications. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays.
  • Guleria, M., et al. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Combinatorial Chemistry & High Throughput Screening, 27(9), 1329-1343.
  • Scilit. (n.d.). Insight in Quinazoline-based HDAC Inhibitors as Anti-cancer Agents.
  • ProQuest. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity.
  • PubMed. (2022). Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. Journal of Medicinal Chemistry, 65(23), 15679-15697.
  • RSC Publishing. (2020).
  • RSC Publishing. (n.d.).
  • PubMed. (n.d.). Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold.
  • ACS Publications. (2026).
  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
  • Wikipedia. (n.d.). List of investigational insomnia drugs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9AulDZaA_6AVvKWz2JsUbvn26jgCE1i-XGypwdgu9honuMgclw6tH_qL4P_SGKtCqNRO-4RsgXToP6KqTAO4eL41vnR39fSiYQkxp50yszXm2gI92by4zgUmQaxD0YWy2rTwp8NvuCAFUB57O1ehXzqeSTBA5OODsVqytICPp]( hXzqeSTBA5OODsVqytICPp)
  • National Institutes of Health. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
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  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
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  • PubMed. (2018). Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 17(2), 102-114.
  • PubMed. (2018). Discovery of novel quinazolinone derivatives as high potent and selective PI3Kδ and PI3Kδ/γ inhibitors. European Journal of Medicinal Chemistry, 151, 9-17.
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A Senior Application Scientist's Guide to Comparative Spectral Analysis of Substituted Quinazolinone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Isomeric Purity in Quinazolinone-Based Drug Discovery

Quinazolinone derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anticonvulsant, antibacterial, and anti-inflammatory properties.[1][2] The pharmacological efficacy and safety profile of these compounds are intrinsically linked to their precise chemical structure. Isomers, molecules with the same molecular formula but different arrangements of atoms, can exhibit dramatically different biological activities. Therefore, the unambiguous identification and differentiation of substituted quinazolinone isomers are critical for drug discovery, development, and quality control.

This comprehensive guide provides a comparative analysis of the spectral properties of substituted quinazolinone isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering field-proven insights and experimental data to empower researchers in their analytical endeavors.

The Structural Landscape of Quinazolinone Isomers

The quinazolinone core, a fusion of a benzene and a pyrimidine ring, offers multiple sites for substitution, leading to a variety of positional isomers. The most common isomers involve substitutions at the 2 and 3 positions of the quinazolinone ring system. The electronic environment of the entire molecule is altered by the nature and position of these substituents, resulting in unique spectral fingerprints for each isomer.

Comparative Spectral Analysis: A Multi-faceted Approach

No single analytical technique can definitively characterize all possible isomers. A holistic approach, employing a combination of spectroscopic methods, is essential for robust structural elucidation.

¹H and ¹³C NMR Spectroscopy: Probing the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

Expertise & Experience in NMR Analysis: The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. In quinazolinone isomers, the position of a substituent will induce distinct changes in the electron density of neighboring and even distant nuclei. For instance, an electron-withdrawing group at the 2-position will deshield the protons on the fused benzene ring differently than the same group at the 3-position. This is due to the differential impact on the delocalized π-electron system of the quinazolinone core.

Trustworthiness Through Self-Validating Data: The combination of ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) provides a self-validating system for structural assignment.[1][3] For example, a COSY spectrum will reveal the coupling network between protons, allowing for the unambiguous assignment of adjacent protons. An HSQC spectrum correlates each proton to its directly attached carbon, confirming the carbon skeleton.

Comparative ¹H NMR Data of Substituted Quinazolinone Isomers

Position of SubstituentKey ¹H NMR Chemical Shift ObservationsApproximate δ (ppm)
2-Substituted The proton at the 1-position (N-H) typically appears as a broad singlet at a downfield chemical shift. Protons on the fused benzene ring show characteristic splitting patterns based on their substitution.N-H: 12.0-13.0
3-Substituted The absence of a proton at the 1-position and the presence of signals corresponding to the substituent at the 3-position are key indicators. The chemical shifts of the protons on the fused benzene ring are influenced by the nature of the 3-substituent.[4]Aromatic Protons: 7.0-8.5
Positional Isomers on a Phenyl Substituent The splitting patterns and chemical shifts of the protons on the phenyl ring will vary depending on the position of the substituent (ortho, meta, para). For example, a para-substituted phenyl ring will often exhibit two distinct doublets.[5][6][7]Phenyl Protons: 6.5-8.0

Comparative ¹³C NMR Data of Substituted Quinazolinone Isomers

Position of SubstituentKey ¹³C NMR Chemical Shift ObservationsApproximate δ (ppm)
C=O Carbon (C4) The chemical shift of the carbonyl carbon is sensitive to the electronic nature of the substituents on the quinazolinone ring.160-165
C2 Carbon The chemical shift of the C2 carbon is significantly influenced by the directly attached substituent.145-155
Carbons of the Fused Benzene Ring The chemical shifts of these carbons provide valuable information about the electronic effects of the substituents.115-140
Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Expertise & Experience in MS Analysis: The fragmentation of quinazolinone isomers in the mass spectrometer is not random. The weakest bonds are typically cleaved first, and the stability of the resulting fragment ions dictates the observed fragmentation pathway. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of the molecular ion and its fragments, further aiding in structural confirmation.[1][3]

Trustworthiness Through Isomer-Specific Fragmentation: Positional isomers often exhibit unique fragmentation patterns.[8] For example, the cleavage of a substituent at the 2-position may lead to a different set of fragment ions compared to the cleavage of the same substituent at the 3-position. These differences, though sometimes subtle, can be diagnostic for isomer differentiation.

Common Fragmentation Pathways for Substituted Quinazolinones

Fragmentation PathwayDescription
Loss of the 2-substituent Cleavage of the bond between the C2 carbon and its substituent.
Loss of the 3-substituent Cleavage of the bond between the N3 nitrogen and its substituent.
Retro-Diels-Alder (RDA) Reaction A characteristic fragmentation of the quinazolinone ring system, leading to the formation of specific fragment ions.
Cleavage of substituents on a phenyl ring Loss of functional groups from a substituted phenyl ring.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Functional Groups and Electronic Transitions

While not as structurally informative as NMR or MS, IR and UV-Vis spectroscopy provide valuable complementary data for the characterization of quinazolinone isomers.

Expertise & Experience in IR and UV-Vis Analysis: IR spectroscopy is excellent for identifying key functional groups. The position of the carbonyl (C=O) stretch in the IR spectrum can be influenced by the electronic environment, providing clues about the substitution pattern. UV-Vis spectroscopy probes the electronic transitions within the molecule. The λmax values and molar absorptivities can differ between isomers due to variations in their conjugated π-electron systems.[9]

Comparative IR and UV-Vis Data of Substituted Quinazolinones

Spectroscopic TechniqueKey ObservationsApproximate Values
IR Spectroscopy The C=O stretching frequency is a prominent band. The N-H stretching frequency (for 2-substituted isomers) is also a key feature.C=O stretch: 1670-1690 cm⁻¹[1]; N-H stretch: 3200-3400 cm⁻¹
UV-Vis Spectroscopy Quinazolinones typically exhibit two main absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands can be affected by the substitution pattern.λmax: 250-350 nm[9][10]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the quinazolinone isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (Optional but Recommended): Acquire COSY and HSQC spectra to aid in the complete and unambiguous assignment of all proton and carbon signals.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for all signals in the ¹H and ¹³C spectra.

Protocol 2: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the quinazolinone isomer (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common and effective ionization technique for these compounds.

  • MS¹ Acquisition: Acquire a full scan mass spectrum to determine the molecular weight of the compound.

  • MS² (Tandem MS) Acquisition: Select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

  • Data Analysis: Analyze the fragmentation pattern to identify characteristic fragment ions that can help differentiate between isomers.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the comparative spectral analysis of substituted quinazolinone isomers.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Quinazolinone Isomers Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS IR_UV IR & UV-Vis Spectroscopy Purification->IR_UV Data_Analysis Comparative Data Analysis NMR->Data_Analysis MS->Data_Analysis IR_UV->Data_Analysis Structure_Elucidation Structure Elucidation & Isomer Differentiation Data_Analysis->Structure_Elucidation

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one. As a compound combining the structural features of both thiophene and quinazolinone, it warrants a cautious approach, drawing upon the established safety profiles of both chemical families. The toxicological properties of this specific molecule have not been fully elucidated, and therefore, a comprehensive and conservative strategy to minimize exposure is imperative.

The quinazolinone core is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-tumor and anti-inflammatory properties.[1][2][3] This inherent bioactivity necessitates careful handling to avoid unintended physiological effects. Similarly, the thiophene moiety, while a common heterocyclic ring, can present its own set of hazards, including irritation and potential for skin absorption.[4][5]

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not just a list of procedures, but the scientific rationale behind them, ensuring a deep understanding of the safety measures required.

Hazard Assessment and Risk Mitigation

Given the absence of specific toxicological data for this compound, a risk assessment must be based on its constituent chemical motifs: the quinazolinone ring system and the thiophene ring.

  • Quinazolinone Moiety : Derivatives of quinazolinone are known to be biologically active.[1][6][7] While this is advantageous for therapeutic applications, it also means that inadvertent exposure could lead to unforeseen biological effects. Some quinazolinone derivatives are known to cause skin, eye, and respiratory irritation.[8]

  • Thiophene Moiety : Thiophene and its derivatives can be irritants to the skin, eyes, and respiratory system.[4][5] Some thiophene-containing compounds have limited toxicological data, making it prudent to minimize all routes of exposure.[9]

Therefore, this compound should be handled as a potentially hazardous substance with unknown long-term health effects. The primary goals are to prevent skin and eye contact, inhalation of dust or aerosols, and ingestion.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is mandatory for all work involving this compound. The following table outlines the minimum required PPE.

Protection Type Specific PPE Standard/Material Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldANSI Z87.1 or EN166Protects against accidental splashes of the compound, especially when handling solutions or performing reactions. A face shield should be worn over goggles during procedures with a higher risk of splashing.[9][10]
Hand Protection Double-Gloving with Nitrile GlovesEN 374Provides robust protection against skin contact.[10] Double-gloving minimizes the risk of exposure due to undetected pinholes or tears in the outer glove. Gloves must be inspected before use and changed immediately if contaminated.[11]
Body Protection Flame-Resistant Laboratory CoatNomex or equivalentProtects skin and personal clothing from spills and splashes. Must be kept fully buttoned with sleeves rolled down.[9][10]
Respiratory Protection Chemical Fume HoodCertified and testedAll handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10]
Foot Protection Closed-toe Shoes---Prevents injury from spills and dropped equipment.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is critical to minimize the risk of exposure.

Preparation and Engineering Controls
  • Fume Hood Verification : Before commencing any work, ensure the chemical fume hood is operational and has a valid certification.

  • Designated Area : Designate a specific area within the fume hood for the handling of this compound to contain any potential spills.

  • Gather Materials : Have all necessary equipment, reagents, and waste containers prepared and within reach inside the fume hood to minimize movement and the potential for accidents.

Weighing and Transfer of the Solid Compound
  • Perform all weighing operations within the chemical fume hood on a tared weigh boat or in a vial.

  • Use a spatula to handle the solid. Avoid creating dust.

  • Close the container immediately after dispensing the required amount.

Experimental Procedures
  • When running reactions, ensure the apparatus is securely clamped and positioned in the center of the fume hood.

  • Continuously monitor the reaction for any unexpected changes.

  • Keep the sash of the fume hood at the lowest possible height while working.[10]

Post-Experiment Decontamination
  • Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.

  • Properly label and store any resulting products or intermediates.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Don Appropriate PPE prep1->prep2 prep3 Designate Work Area prep2->prep3 handling1 Weigh Compound in Fume Hood prep3->handling1 handling2 Perform Experiment handling1->handling2 cleanup1 Decontaminate Equipment & Surfaces handling2->cleanup1 cleanup2 Segregate & Dispose of Waste cleanup1->cleanup2 cleanup3 Doff PPE Correctly cleanup2->cleanup3

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure, immediate and appropriate action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

  • Waste Segregation : All waste contaminated with this compound must be treated as hazardous waste.[10]

    • Solid Waste : Collect items such as used gloves, weighing paper, and contaminated paper towels in a designated, clearly labeled hazardous waste container.[10]

    • Liquid Waste : Collect all solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Management : Keep all hazardous waste containers securely closed when not in use. Store them in a designated secondary containment area.

  • Disposal : Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring a safe laboratory environment.

References

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  • BLDpharm. (n.d.). 2-(Thiophen-2-yl)-1,2,3,4-tetrahydroquinazolin-4-one.
  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. (n.d.). SciSpace.
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  • Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. (2022, October 22). PubMed Central.
  • Design, synthesis and evaluation of novel 2-thiophen-5-yl-3H-quinazolin-4-one analogues as inhibitors of transcription factors NF-kappaB and AP-1 mediated transcriptional activation: Their possible utilization as anti-inflammatory and anti-cancer agents. (n.d.). PubMed.
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2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one
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2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.